2-Amino-4-chlorobenzothiazole hydrobromide
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-chloro-1,3-benzothiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S.BrH/c8-4-2-1-3-5-6(4)10-7(9)11-5;/h1-3H,(H2,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXACNSRSDYMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181529 | |
| Record name | Benzothiazole, 2-amino-4-chloro-, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27058-83-9 | |
| Record name | 2-Benzothiazolamine, 4-chloro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27058-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2-amino-4-chloro-, hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, 2-amino-4-chloro-, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzothiazol-2-amine monohydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Amino-4-chlorobenzothiazole Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide, a key intermediate in the development of various pharmacologically active compounds. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
2-Amino-4-chlorobenzothiazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The hydrobromide salt is a common form for handling and further chemical transformations. The synthesis typically involves the cyclization of a substituted thiourea precursor. This guide focuses on a well-established method for the preparation of this important intermediate.
Synthetic Pathway
The synthesis of this compound is primarily achieved through the oxidative cyclization of N-(2-chlorophenyl)thiourea. This reaction is often catalyzed by a bromide source in an acidic medium. The general reaction scheme is presented below.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
The following experimental protocols are based on established procedures for the synthesis of 2-aminobenzothiazoles, adapted for the preparation of the 4-chloro derivative.
Synthesis of 2-Amino-4-chlorobenzothiazole from 2-Chlorophenylthiourea[1]
This procedure details the cyclization of 2-chlorophenylthiourea to form 2-amino-4-chlorobenzothiazole.
-
Reaction Setup: In a suitable reaction vessel, dissolve 117.6 g of 2-chlorophenylthiourea (having a dry matter content of 85%) in 324 g of concentrated sulfuric acid (100%) over a period of 30 minutes at a temperature of 20-25°C.
-
Heating and Reagent Addition: Heat the resulting mixture to 70°C. Over the course of 4 hours, add 12 ml of a 40% strength ammonium bromide (NH₄Br) solution dropwise.
-
Work-up: Stir the resulting solution into 400 ml of water and continue stirring for one hour at 70°C.
-
Isolation: Cool the mixture to 20°C and collect the precipitate by suction filtration.
-
Purification: Place the filter residue in a solution of 1150 ml of water and 50 g of sodium hydroxide (NaOH) and stir for one hour at 70°C. Filter the mixture again using suction and wash the residue with water until it is free of sulfate. Dry the final product.
Preparation of this compound
The hydrobromide salt can be prepared by treating the free base (2-amino-4-chlorobenzothiazole) with hydrobromic acid in a suitable solvent, followed by precipitation or crystallization.
Note: While the direct synthesis of the hydrobromide salt is less commonly detailed as a standalone procedure, it is often formed in situ or can be prepared by standard salt formation techniques.
Quantitative Data
The following tables summarize the quantitative data associated with the synthesis of 2-amino-4-chlorobenzothiazole.
Table 1: Reagent Quantities and Ratios [1]
| Reagent | Quantity | Molar Ratio (approx.) |
| 2-Chlorophenylthiourea (85%) | 117.6 g | 1 |
| Sulfuric Acid (100%) | 324 g | - |
| Ammonium Bromide (40% soln.) | 12 ml | - |
Table 2: Reaction Conditions and Yield [1]
| Parameter | Value |
| Reaction Temperature | 70°C |
| Reaction Time | 4 hours (NH₄Br addition) + 1 hour (stirring in water) |
| Product Yield | 94.3 g (96.7%) |
| Product Melting Point | 202-203°C |
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final product.
Caption: Workflow diagram for the synthesis of 2-Amino-4-chlorobenzothiazole.
Conclusion
This technical guide provides a detailed procedure for the synthesis of this compound, a valuable intermediate for pharmaceutical research. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for scientists and professionals in the field of drug development. Adherence to standard laboratory safety practices is essential when carrying out these procedures.
References
An In-depth Technical Guide to 2-Amino-4-chlorobenzothiazole Hydrobromide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 2-Amino-4-chlorobenzothiazole hydrobromide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's characteristics and potential applications.
Chemical Properties and Structure
This compound is the hydrobromide salt of the parent compound, 2-Amino-4-chlorobenzothiazole. The addition of hydrobromic acid increases the compound's polarity and aqueous solubility, which can be advantageous for certain experimental and pharmaceutical applications.
Structure:
The chemical structure of 2-Amino-4-chlorobenzothiazole consists of a benzothiazole core, which is a bicyclic system composed of a benzene ring fused to a thiazole ring. An amino group is attached at the 2-position of the thiazole ring, and a chlorine atom is substituted at the 4-position of the benzene ring. In the hydrobromide salt, the amino group is protonated.
Molecular Formula: C H ClN S·HBr[1]
Molecular Weight: 265.57 g/mol [1]
The table below summarizes the key chemical and physical properties of this compound and its corresponding free base for comparison.
| Property | This compound | 2-Amino-4-chlorobenzothiazole (Free Base) |
| CAS Number | 27058-83-9[1] | 19952-47-7[2] |
| Molecular Formula | C H ClN S·HBr[1] | C H ClN S[2] |
| Molecular Weight | 265.57 g/mol [1] | 184.65 g/mol [2] |
| Appearance | Cream-colored solid | Cream-colored crystalline solid[3] |
| Melting Point | 240 - 242 °C | 203 - 205 °C |
| Boiling Point | No data available | No data available |
| Solubility | No quantitative data available. Expected to be more soluble in polar solvents than the free base. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] |
Experimental Data
Detailed experimental data for this compound is not extensively reported in publicly available literature. Commercial suppliers of this compound often do not provide specific analytical data.[5] Therefore, this section presents available information and data for the free base and closely related analogs to provide a comparative context.
Spectral Data
No specific NMR, IR, or mass spectrometry data for this compound has been found in the searched literature. However, spectral data for the free base and its derivatives are available and can be used for structural elucidation and comparison.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a commercial supplier confirms the structure of the free base, 2-Amino-4-chlorobenzothiazole, by NMR, the actual spectral data is not provided. For comparison, 1H-NMR and 13C-NMR data for various other 2-aminobenzothiazole derivatives have been reported.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-aminobenzothiazole derivatives typically shows characteristic peaks for N-H stretching of the primary amine, C-H bonds of the aromatic ring, the C=N imine bond within the thiazole ring, and the C-Cl bond.[8]
-
Mass Spectrometry (MS): Mass spectrometry data for numerous 2-aminobenzothiazole derivatives is available, which can be useful for determining the molecular weight and fragmentation patterns of related compounds.[9]
Crystallographic Data
There is no crystallographic data available for this compound in the searched databases. However, the crystal structures of other 2-aminobenzothiazole derivatives, such as 2-amino-4-methylbenzothiazole, have been determined and reported.[10][11]
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, the synthesis of the free base, 2-Amino-4-chlorobenzothiazole, is reported through the cyclization of the corresponding arylthiourea. A general method involves the reaction of 2-chloroaniline with a thiocyanate salt in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid.
The hydrobromide salt can then be prepared by treating a solution of the free base with hydrobromic acid.
Below is a generalized workflow for the synthesis of 2-Amino-4-chlorobenzothiazole.
Biological Activity and Signaling Pathways
While specific biological activities of this compound are not well-documented, the broader class of 2-aminobenzothiazole derivatives has attracted significant interest in drug discovery due to their diverse pharmacological properties. These derivatives have been investigated for their potential as anticancer, antifungal, and antibacterial agents.[12]
Several studies have implicated 2-aminobenzothiazole derivatives in the modulation of key cellular signaling pathways involved in cancer progression.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer. Some novel 2-aminobenzothiazole derivatives have been designed and evaluated as inhibitors of this pathway, suggesting that the 2-aminobenzothiazole scaffold could be a promising starting point for the development of new anticancer agents targeting this cascade.
c-MET Signaling Pathway
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Aberrant activation of the HGF/c-MET signaling pathway is implicated in the development and progression of various cancers. Certain 2-aminobenzothiazole derivatives have been investigated as potential inhibitors of c-MET, highlighting another avenue for their application in oncology.
Safety and Handling
This compound is classified as hazardous. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[13] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[13] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13]
Conclusion
This compound is a chemical compound with potential applications in research and drug development, particularly within the broader class of 2-aminobenzothiazole derivatives. While specific experimental data for the hydrobromide salt is limited, the available information on its free base and related compounds provides a foundation for its use in scientific investigations. The involvement of the 2-aminobenzothiazole scaffold in key cancer-related signaling pathways suggests that this class of compounds warrants further exploration for the development of novel therapeutics. Researchers are encouraged to perform their own analytical characterization of this compound for their specific applications.
References
- 1. scbt.com [scbt.com]
- 2. 2-Amino-4-chlorobenzothiazole 97 19952-47-7 [sigmaaldrich.com]
- 3. 2-Benzothiazolamine, 4-chloro- | C7H5ClN2S | CID 29872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-chlorobenzothiazole | CAS:19952-47-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Amino-2-chlorobenzothiazole | 80945-82-0 | Benchchem [benchchem.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. facm.ucl.ac.be [facm.ucl.ac.be]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Solubility and Stability of 2-Amino-4-chlorobenzothiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Amino-4-chlorobenzothiazole hydrobromide. Due to the limited publicly available data on this specific salt, this document also outlines general methodologies and best practices for evaluating the physicochemical properties of similar pharmaceutical compounds.
Introduction
2-Amino-4-chlorobenzothiazole and its derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry for their diverse pharmacological potential, including anti-tumor, anti-microbial, and anti-inflammatory activities. The hydrobromide salt of 2-Amino-4-chlorobenzothiazole is often synthesized to improve the compound's handling and formulation properties. A thorough understanding of its solubility and stability is paramount for the successful development of this compound into a viable pharmaceutical agent.
Physicochemical Properties
Molecular Formula: C H ClN S·HBr[1]
Molecular Weight: 265.57 g/mol [1]
Appearance: Generally a solid, crystalline powder. The free base, 2-amino-4-chlorobenzothiazole, is described as a cream-colored crystalline solid[2].
Solubility Profile
Table 1: Qualitative Solubility of 2-Amino-4-chlorobenzothiazole (Free Base)
| Solvent | Solubility |
| Chloroform | Soluble[3] |
| Dichloromethane | Soluble[3] |
| Ethyl Acetate | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] |
| Acetone | Soluble[3] |
| Water | Insoluble[2] |
Note: This data pertains to the free base, not the hydrobromide salt. The solubility of the hydrobromide salt is expected to be higher in aqueous solutions due to its ionic nature.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard and widely accepted method for determining equilibrium solubility is the shake-flask method[4][5]. This protocol can be adapted to determine the solubility of this compound in various pharmaceutically relevant solvents.
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, propylene glycol)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaking incubator until equilibrium is reached. The time to reach equilibrium should be predetermined in preliminary experiments (typically 24-72 hours).
-
After reaching equilibrium, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability Profile
The stability of this compound is a critical parameter for its storage, formulation, and therapeutic use.
General Stability Information
A safety data sheet for this compound indicates that it is stable under normal conditions [6]. It is advised to avoid incompatible products and strong oxidizing agents[6].
Forced Degradation Studies
To understand the degradation pathways and develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.
Table 2: General Protocol for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80 °C) |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature |
| Oxidation | 3-30% H O at room temperature |
| Thermal Degradation | Dry heat (e.g., 80-100 °C) for an extended period |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented, similar compounds can undergo hydrolysis of the amino group or modifications to the benzothiazole ring system under harsh conditions. For instance, studies on the degradation of 4-chloro-2-aminophenol, a related structure, have identified pathways involving hydroxylation and ring cleavage[7].
The following diagram illustrates a logical workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Analytical Methods
A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
HPLC Method Development (General Approach)
For the quantification of this compound and its potential degradants, a reverse-phase HPLC method would be a suitable starting point.
-
Column: A C18 column is often a good first choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength of maximum absorbance for the parent compound.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion and Future Directions
The available data on the solubility and stability of this compound is limited. This guide has summarized the existing information and provided a framework of standard experimental protocols for a comprehensive physicochemical characterization. For researchers and drug development professionals, it is imperative to conduct detailed experimental studies to generate robust data on the solubility of this compound in various pharmaceutically relevant media and to elucidate its stability profile and degradation pathways. Such data will be instrumental in guiding formulation development and ensuring the quality, safety, and efficacy of any potential therapeutic product.
References
- 1. scbt.com [scbt.com]
- 2. 2-Benzothiazolamine, 4-chloro- | C7H5ClN2S | CID 29872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-chlorobenzothiazole | CAS:19952-47-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. scielo.br [scielo.br]
- 6. fishersci.com [fishersci.com]
- 7. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data and Characterization of 2-Amino-4-chlorobenzothiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chlorobenzothiazole hydrobromide (C₇H₆BrClN₂S, MW: 265.56 g/mol , CAS: 27058-83-9). Due to the limited availability of experimental spectra for this specific salt in public databases, this guide presents a combination of available data for the free base and predicted data for the hydrobromide salt, alongside detailed experimental protocols for its characterization.
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-4-chlorobenzothiazole and its hydrobromide salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |
| H-5 | 7.6 - 7.8 | Doublet |
| H-6 | 7.3 - 7.5 | Triplet |
| H-7 | 7.2 - 7.4 | Doublet |
| -NH₃⁺ | 9.0 - 9.5 | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) in DMSO-d₆ |
| C-2 | 168 - 172 |
| C-4 | 128 - 132 |
| C-5 | 125 - 129 |
| C-6 | 123 - 127 |
| C-7 | 120 - 124 |
| C-3a | 148 - 152 |
| C-7a | 130 - 134 |
Infrared (IR) Spectroscopy
The following table outlines the characteristic infrared absorption bands for 2-Amino-4-chlorobenzothiazole. For the hydrobromide salt, shifts in the N-H and C=N stretching frequencies are expected due to protonation of the amino group and potential delocalization of charge.
Table 3: IR Spectroscopic Data
| Functional Group | Characteristic Absorption (cm⁻¹) (Free Base) | Expected Shift for Hydrobromide Salt |
| N-H Stretch (Amine) | 3300 - 3500 (broad) | Shift to lower wavenumbers (e.g., 2800-3200 cm⁻¹) and broadening due to N⁺-H vibrations. |
| C=N Stretch (Thiazole) | 1620 - 1650 | Potential shift to higher wavenumbers due to changes in electron density upon protonation. |
| Aromatic C-H Stretch | 3000 - 3100 | Minimal change expected. |
| Aromatic C=C Stretch | 1450 - 1600 | Minor shifts may be observed. |
| C-Cl Stretch | 700 - 800 | Minimal change expected. |
| C-S Stretch | 600 - 700 | Minimal change expected. |
Mass Spectrometry (MS)
In mass spectrometry using soft ionization techniques such as electrospray ionization (ESI), the observed mass will correspond to the cationic part of the salt, which is the protonated 2-Amino-4-chlorobenzothiazole.
Table 4: Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 185.00 | Corresponds to the protonated free base (C₇H₆ClN₂S⁺). The presence of chlorine will result in an isotopic peak at m/z 187.00 with approximately one-third the intensity of the m/z 185 peak. |
| Fragmentation Products | Varies | Common fragmentation pathways may involve the loss of HCN, NH₃, or cleavage of the thiazole ring. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected good solubility of the salt and its ability to exchange with labile protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Spectral Width: 0-16 ppm.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
IR Spectroscopy Protocol
This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Place a small amount of this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the functional groups of the molecule.
-
Mass Spectrometry Protocol (ESI)
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (typically 1:1) with 0.1% formic acid to promote protonation.
-
-
Instrument Parameters (for a typical ESI-QTOF or ESI-Ion Trap mass spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.
-
Nebulizer Pressure: 10-20 psi.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum.
-
For fragmentation analysis (MS/MS), select the precursor ion (m/z 185.00) and subject it to collision-induced dissociation (CID) with argon or nitrogen gas.
-
Analyze the resulting product ion spectrum to identify the fragmentation patterns.
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound such as this compound.
Caption: Spectroscopic characterization workflow for this compound.
The Therapeutic Potential of 2-Amino-4-chlorobenzothiazole Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 2-amino-4-chlorobenzothiazole has emerged as a particularly promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of 2-amino-4-chlorobenzothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of 2-amino-4-chlorobenzothiazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Several studies have highlighted the potential of these compounds to inhibit various protein kinases, which are key regulators of cellular signaling.[1][2] For instance, certain derivatives have been shown to target the PI3K/AKT/mTOR pathway, a frequently dysregulated cascade in many cancers.[1] Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.[1] Furthermore, some derivatives have exhibited inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and c-MET, both of which are transmembrane glycoproteins that play crucial roles in cell proliferation and survival.[2] Aberrant activation of EGFR and c-MET is a hallmark of various solid tumors, making them attractive targets for anticancer therapies.[2]
The anticancer potential of these compounds has been quantified through in vitro cytotoxicity assays, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
Quantitative Anticancer Data
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Optically active thiourea derivative (IVe) | Ehrlich Ascites Carcinoma (EAC) | 10-24 | [3] |
| Optically active thiourea derivative (IVf) | Ehrlich Ascites Carcinoma (EAC) | 10-24 | [3] |
| Optically active thiourea derivative (IVh) | Ehrlich Ascites Carcinoma (EAC) | 10-24 | [3] |
| 2-aminobenzothiazole derivative (Vg) | Ehrlich Ascites Carcinoma (EAC) | 10-24 | [3] |
| Optically active thiourea derivative (IVe) | Human Breast Cancer (MCF-7) | 15-30 | [3] |
| Optically active thiourea derivative (IVf) | Human Breast Cancer (MCF-7) | 15-30 | [3] |
| Optically active thiourea derivative (IVh) | Human Breast Cancer (MCF-7) | 15-30 | [3] |
| Optically active thiourea derivative (IVe) | Human Cervical Cancer (HeLa) | 33-48 | [3] |
| Optically active thiourea derivative (IVf) | Human Cervical Cancer (HeLa) | 33-48 | [3] |
| Optically active thiourea derivative (IVh) | Human Cervical Cancer (HeLa) | 33-48 | [3] |
| OMS5 | Human Lung Cancer (A549) | 22.13 - 61.03 | [1][4] |
| OMS14 | Human Lung Cancer (A549) | 22.13 - 61.03 | [1][4] |
| OMS5 | Human Breast Cancer (MCF-7) | 22.13 - 61.03 | [1][4] |
| OMS14 | Human Breast Cancer (MCF-7) | 22.13 - 61.03 | [1][4] |
| Compound 25 | Human Colon Cancer (HT-29) | 0.18 ± 0.02 | [2] |
| Compound 25 | Human Gastric Cancer (MKN-45) | 0.06 ± 0.01 | [2] |
| Compound 25 | Human Lung Cancer (H460) | 0.01 ± 0.003 | [2] |
| Compound 13 | Human Colon Cancer (HCT116) | 6.43 ± 0.72 | [2] |
| Compound 13 | Human Lung Cancer (A549) | 9.62 ± 1.14 | [2] |
| Compound 13 | Human Melanoma (A375) | 8.07 ± 1.36 | [2] |
| Compound 24 | Rat Glioma (C6) | 4.63 ± 0.85 | [2] |
| Compound 24 | Human Lung Adenocarcinoma (A549) | 39.33 ± 4.04 | [2] |
| Semicarbazone derivative 12 | Human Colon Cancer (HT29) | 0.015 | [5] |
| Semicarbazone derivative 12 | Human Lung Cancer (H460) | 0.28 | [5] |
| Semicarbazone derivative 12 | Non-small Cell Lung Cancer (A549) | 1.53 | [5] |
| Semicarbazone derivative 12 | Human Breast Cancer (MDA-MB-231) | 0.68 | [5] |
Antimicrobial Activity: A Broad Spectrum of Action
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Amino-4-chlorobenzothiazole derivatives have shown promising activity against a variety of bacterial and fungal strains.[6][7][8] The antimicrobial efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC) and the zone of inhibition in agar diffusion assays.
The proposed mechanisms of antimicrobial action for benzothiazole derivatives are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways, such as dihydrofolate reductase and dihydropteroate synthase, which are crucial for nucleic acid synthesis.[9]
Quantitative Antimicrobial Data
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| OMS1 | Staphylococcus aureus | 22 | - | [1][10] |
| OMS3 | Staphylococcus aureus | 15 | - | [1][10] |
| OMS4 | Staphylococcus aureus | 10 | - | [1][10] |
| Compound 3 | Staphylococcus aureus | - | 25-200 | [8] |
| Compound 4 | Staphylococcus aureus | - | 25-200 | [8] |
| Compound 10 | Staphylococcus aureus | - | 25-200 | [8] |
| Compound 12 | Staphylococcus aureus | - | 25-200 | [8] |
| Compound 3 | Bacillus subtilis | - | 25-200 | [8] |
| Compound 4 | Bacillus subtilis | - | 25-200 | [8] |
| Compound 10 | Bacillus subtilis | - | 25-200 | [8] |
| Compound 12 | Bacillus subtilis | - | 25-200 | [8] |
| Compound 3 | Escherichia coli | - | 25-200 | [8] |
| Compound 4 | Escherichia coli | - | 25-200 | [8] |
| Compound 10 | Escherichia coli | - | 25-200 | [8] |
| Compound 12 | Escherichia coli | - | 25-200 | [8] |
| Compound 3 | Candida albicans | - | 25-200 | [8] |
| Compound 4 | Candida albicans | - | 25-200 | [8] |
| Compound 10 | Candida albicans | - | 25-200 | [8] |
| Compound 12 | Candida albicans | - | 25-200 | [8] |
| Compound 3 | Aspergillus niger | - | 25-200 | [8] |
| Compound 4 | Aspergillus niger | - | 25-200 | [8] |
| Compound 10 | Aspergillus niger | - | 25-200 | [8] |
| Compound 12 | Aspergillus niger | - | 25-200 | [8] |
| Compound 16c | Staphylococcus aureus | - | 0.025 mM | [6] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. 2-Amino-4-chlorobenzothiazole derivatives have been investigated for their anti-inflammatory properties, with promising results in preclinical models.[11][12][13] The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents, where the reduction in paw volume indicates the anti-inflammatory effect.[14][15]
The anti-inflammatory mechanism of these compounds may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX), which are responsible for the synthesis of prostaglandins.[16]
Quantitative Anti-inflammatory Data
| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |
| 5r | Acetic acid-induced writhing in mice | - | Significant decrease | [11] |
| 5r | Formalin-induced licking and biting in mice | - | Significant peripheral analgesic activity | [11] |
| Bt2 (5-chloro-1,3-benzothiazole-2-amine) | Carrageenan-induced mice paw edema | - | Most active | [12][13] |
| Bt (6-methoxy-1,3-benzothiazole-2-amine) | Carrageenan-induced mice paw edema | - | Most active | [12][13] |
| Bt7 (6-methoxy-1,3-benzothiazole-2-amine) | Carrageenan-induced mice paw edema | - | Most active | [12][13] |
| VIIc (R1 = 5-Cl) | Carrageenan-induced rat paw edema | 100 mg/kg | 65 | [15] |
| VIId (R1 = 5-Br) | Carrageenan-induced rat paw edema | 100 mg/kg | 63 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following sections outline the key experimental protocols used to evaluate the biological activities of 2-amino-4-chlorobenzothiazole derivatives.
Synthesis of 2-Amino-4-chlorobenzothiazole Derivatives
A common synthetic route involves the reaction of substituted anilines with thiourea in the presence of an oxidizing agent.[3][17][18]
General Synthesis Workflow
Caption: General synthesis of 2-aminobenzothiazole derivatives.
Protocol:
-
A solution of the appropriate substituted aniline in a suitable solvent (e.g., acetic acid) is prepared.
-
A thiocyanate salt, such as potassium thiocyanate, is added to the solution.
-
An oxidizing agent, typically bromine in acetic acid, is added dropwise to the reaction mixture with stirring.
-
The reaction is allowed to proceed at a specific temperature for a set period.
-
The reaction mixture is then poured into cold water, and the precipitated product is collected by filtration.
-
The crude product is washed and recrystallized from an appropriate solvent to yield the purified 2-aminobenzothiazole derivative.[18][19]
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21][22][23][24]
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the 2-amino-4-chlorobenzothiazole derivatives and incubated for a specified period (typically 24, 48, or 72 hours).
-
Following incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[23] Cell viability is calculated as a percentage of the untreated control cells.
Antimicrobial Susceptibility Testing: Agar Diffusion Method
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[6][25][26]
Agar Diffusion Method Workflow
Caption: Workflow for the agar diffusion method.
Protocol:
-
A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an agar plate.
-
Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.[15][27][28]
Carrageenan-Induced Paw Edema Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animals (typically rats or mice) are divided into groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the 2-amino-4-chlorobenzothiazole derivatives.
-
The test compounds or vehicle are administered, usually intraperitoneally or orally, one hour before the induction of inflammation.
-
A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.
-
The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[14][29]
Signaling Pathway Visualization
The anticancer activity of 2-amino-4-chlorobenzothiazole derivatives is often linked to their ability to interfere with specific signaling pathways. The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival and a common target for these compounds.[1]
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
2-Amino-4-chlorobenzothiazole derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models against cancer, microbial infections, and inflammation warrants further investigation. The detailed data and protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Future research should focus on optimizing the structure-activity relationships, elucidating precise mechanisms of action, and evaluating the in vivo efficacy and safety profiles of lead candidates.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. saspublishers.com [saspublishers.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. biotium.com [biotium.com]
- 24. researchhub.com [researchhub.com]
- 25. iosrjournals.org [iosrjournals.org]
- 26. jchr.org [jchr.org]
- 27. scielo.br [scielo.br]
- 28. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanisms of Action of Aminobenzothiazole Compounds
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of pharmacologically active agents.[1][2] Its versatile nature, arising from a fused benzene and thiazole ring system, allows for interactions with a diverse range of biological targets.[3] This has led to the development of compounds with applications ranging from neuroprotection to oncology. This technical guide provides an in-depth exploration of the known mechanisms of action for aminobenzothiazole compounds, presents quantitative data for key derivatives, details common experimental protocols, and visualizes the critical signaling pathways involved.
Neuroprotective Mechanisms: Modulation of Glutamatergic Neurotransmission
The most prominent example of a neuroprotective aminobenzothiazole is Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS).[4] Its mechanism is multifactorial, primarily aimed at mitigating the effects of glutamate-induced excitotoxicity, a process implicated in the degeneration of motor neurons.[5][6]
The core mechanisms of Riluzole's action include:
-
Inhibition of Glutamate Release: Riluzole inhibits the release of the excitatory neurotransmitter glutamic acid from presynaptic nerve terminals.[5][7] This is thought to be achieved, in part, through the stabilization of voltage-dependent sodium channels in their inactivated state, which reduces neuronal hyperexcitability.[5][8]
-
Blockade of Postsynaptic Glutamate Receptors: The compound acts as a non-competitive blocker of N-methyl-D-aspartate (NMDA) receptors, interfering with the downstream signaling cascade initiated by glutamate binding.[4][5]
-
Potentiation of Glutamate Uptake: Evidence suggests Riluzole may also stimulate the uptake of glutamate from the synapse, further reducing its extracellular concentration.[4]
-
Activation of G-protein Dependent Signaling: Riluzole appears to activate a G-protein-dependent signal transduction process, which contributes to its overall effect on inhibiting glutamic acid release.[5]
These convergent mechanisms collectively reduce glutamatergic neurotransmission, protecting neurons from excitotoxic damage.
Anticancer Mechanisms: Protein Kinase Inhibition
A significant area of research for aminobenzothiazole derivatives is in oncology, where they have been developed as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[2][3]
Inhibition of Tyrosine Kinases
Tyrosine kinases are crucial components of signaling pathways that drive cell growth and division. Aminobenzothiazole derivatives have been designed to target several key members of this family.
-
CSF1R, MET, EGFR, and VEGFR-2: Compounds have been synthesized that show potent inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R), Mesenchymal-Epithelial Transition factor (MET), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of these receptors can disrupt tumor growth, angiogenesis, and macrophage-mediated immune evasion.
Inhibition of Serine/Threonine Kinases
This class of kinases is involved in cell cycle regulation and key survival pathways.
-
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[9] Several aminobenzothiazole compounds have been identified that inhibit components of this pathway, including PI3K itself, leading to reduced cancer cell proliferation and survival.[9][10]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Derivatives have been developed that exhibit low micromolar inhibitory activity against CDK2, leading to cell cycle arrest.[1]
-
RAF Kinases: Compounds have been identified as dual inhibitors of BRAFV600E and CRAF, key components of the MAPK/ERK pathway that is often mutated in melanoma and other cancers.[1]
-
Rho Kinases (ROCKs): Aminobenzothiazole-based inhibitors of ROCK1 and ROCK2 have been developed, showing low nanomolar potencies.[11] These kinases are involved in cell motility and morphology.
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro inhibitory concentrations (IC₅₀) for representative aminobenzothiazole compounds against various protein kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Aminobenzothiazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 3 | CSF1R | 0.0014 | [1] |
| IACS-9439 (8) | CSF1R | 0.0017 | [1] |
| Compound 47 | BRAFV600E | 0.095 | [1] |
| Compound 47 | CRAF | 0.015 | [1] |
| Compound 48 | BRAFV600E | 0.131 | [1] |
| Compound 48 | CRAF | 0.111 | [1] |
| Compound 14-18 (range) | EGFR | 0.173 - 1.08 | [1] |
| Compound 42 (IWP-2) | wtCK1δ | 0.027 | [1] |
| Compound 43 | wtCK1δ | 0.09 | [1] |
| Compound 43 | wtCK1ε | 0.56 | [1] |
| Compound 40 | CDK2 | 4.29 | [1] |
| OMS1 / OMS2 (% inhib.) | PI3Kγ | 47-48% at 100 µM | [9][10] |
| OMS14 (% inhib.) | PIK3CD/PIK3R1 | 65% at 10 µM | [10] |
Table 2: Antiproliferative Activity of Aminobenzothiazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 25 | MKN-45 | Gastric | 0.01 |[1] | | Compound 25 | H460 | Lung | 0.06 |[1] | | Compound 25 | HT-29 | Colon | 0.18 |[1] | | Compound 14-18 (range) | PC3, MCF-7, A549, etc. | Various | 0.315 - 2.66 |[1] | | Compound 40 | MCF-7 | Breast | 3.17 |[1] | | Compound 40 | A549 | Lung | 3.55 |[1] | | Compound 13 | HCT116 | Colon | 6.43 |[1] | | Compound 20 | HCT-116 | Colon | 7.44 |[1] | | OMS5 / OMS14 (range) | A549 / MCF-7 | Lung / Breast | 22.13 - 61.03 |[10][12] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize the activity of aminobenzothiazole compounds.
In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol is a representative time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to quantify kinase activity by detecting ADP formation.[9][10]
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Kinase of interest, substrate, and ATP
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647-labeled ADP tracer
-
Test compounds (aminobenzothiazoles) dissolved in DMSO
-
Assay buffer (e.g., TR-FRET dilution buffer)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Kinase Reaction: a. Prepare a solution containing the kinase and its specific substrate in the assay buffer. b. Add serial dilutions of the test compound (or DMSO for control) to the wells of the microplate. c. To initiate the reaction, add the ATP solution to all wells. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Prepare a detection solution by mixing the Adapta™ Eu-anti-ADP Antibody and the Alexa Fluor® 647-labeled ADP tracer in the TR-FRET dilution buffer. b. Add the detection solution to all wells to stop the kinase reaction. c. Incubate the plate at room temperature for 30-60 minutes to allow the detection reagents to reach equilibrium.
-
Data Acquisition: a. Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emissions at ~665 nm (tracer) and ~615 nm (antibody). b. Calculate the emission ratio (665 nm / 615 nm). A lower ratio indicates less ADP formation and thus higher kinase inhibition.
-
Analysis: a. Plot the emission ratio against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the antiproliferative effect (IC₅₀) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Remove the old medium from the plate and add the medium containing the test compounds (or DMSO for vehicle control). c. Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: a. Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals. b. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
Conclusion
The 2-aminobenzothiazole scaffold is a remarkably versatile platform for drug discovery, demonstrating potent and varied mechanisms of action. In the central nervous system, exemplified by Riluzole, these compounds can modulate glutamatergic signaling through a multi-target approach, offering neuroprotection. In oncology, derivatives have been engineered to be highly potent and selective inhibitors of key tyrosine and serine/threonine kinases that drive cancer progression. The extensive quantitative data and established experimental protocols provide a solid foundation for the continued exploration and optimization of this chemical class. Future research will likely focus on enhancing selectivity, improving pharmacokinetic profiles, and discovering novel therapeutic applications for this privileged heterocyclic system.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iajesm.in [iajesm.in]
- 4. Riluzole - Wikipedia [en.wikipedia.org]
- 5. neurology.org [neurology.org]
- 6. ptmasterguide.com [ptmasterguide.com]
- 7. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
safety, handling, and disposal guidelines for 2-Amino-4-chlorobenzothiazole hydrobromide
An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Amino-4-chlorobenzothiazole hydrobromide
This guide provides comprehensive safety, handling, and disposal information for this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets and chemical databases.
Chemical Identification
This section summarizes the key identifiers for this compound and its corresponding free base.
| Identifier | This compound | 2-Amino-4-chlorobenzothiazole (Free Base) |
| Synonyms | 4-Chlorobenzothiazol-2-amine monohydrobromide[1] | 4-chloro-1,3-benzothiazol-2-amine[2] |
| CAS Number | 27058-83-9[1][3][4] | 19952-47-7[5][6][7] |
| Molecular Formula | C₇H₅ClN₂S·HBr[3][8] | C₇H₅ClN₂S[5][6] |
| Molecular Weight | 265.57 g/mol [3] | 184.65 g/mol [2][6] |
| EINECS | 248-194-8[4][9] | 243-439-5[5][6] |
Hazard Identification and Classification
This compound is considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1].
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][10] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][10] |
Label Elements:
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection)[1][5].
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][10].
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up)[5][10].
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant)[1][8].
Physical and Chemical Properties
Quantitative physical and chemical data are summarized below.
| Property | Value | Source |
| Physical State | Solid, Powder | [1][6] |
| Appearance | Cream / Off-white | [1][5] |
| Odor | No information available | [1] |
| Melting Point | 240 - 242 °C / 464 - 467.6 °F | [1][4] |
| Boiling Point | No information available | [1] |
| Flash Point | No information available | [1] |
Handling and Storage
Adherence to proper handling and storage protocols is crucial to ensure safety.
Handling:
-
Ensure adequate ventilation and use only in well-ventilated areas[1][6].
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats[1][10].
-
Do not get in eyes, on skin, or on clothing[1].
-
Wash hands and any exposed skin thoroughly after handling[1].
-
Avoid ingestion and inhalation[1].
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[1][5][10].
-
Store away from incompatible materials such as strong oxidizing agents[1].
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Benzothiazolamine, 4-chloro- | C7H5ClN2S | CID 29872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 27058-83-9 [m.chemicalbook.com]
- 5. 2-AMINO-4-CHLOROBENZOTHIAZOLE - Safety Data Sheet [chemicalbook.com]
- 6. georganics.sk [georganics.sk]
- 7. 2-Amino-4-chlorobenzothiazole 97 19952-47-7 [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. This compound , Null , 27058-83-9 - CookeChem [cookechem.com]
- 10. echemi.com [echemi.com]
commercial availability and suppliers of 2-Amino-4-chlorobenzothiazole hydrobromide
An In-depth Technical Guide to 2-Amino-4-chlorobenzothiazole Hydrobromide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 27058-83-9), a heterocyclic organic compound with applications in chemical synthesis and potentially in drug discovery. This document details its chemical and physical properties, commercial availability from various suppliers, and a key synthetic application. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource for sourcing and utilizing this compound.
Chemical and Physical Properties
This compound is the hydrobromide salt of 2-Amino-4-chlorobenzothiazole. The presence of the hydrobromide salt can enhance the compound's stability and solubility in certain solvents, which can be advantageous for specific synthetic procedures. It is important for researchers to distinguish this compound from its free base, 2-Amino-4-chlorobenzothiazole (CAS No. 19952-47-7), as their properties and applications may differ.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 27058-83-9 | [1] |
| Molecular Formula | C₇H₅ClN₂S·HBr | [2][1] |
| Molecular Weight | 265.57 g/mol | [2][1] |
| IUPAC Name | 4-chloro-1,3-benzothiazol-2-amine;hydrobromide | [1] |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(S2)N.Br | [1] |
| EINECS | 248-194-8 | [1] |
Commercial Availability and Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of a collection of rare chemicals and may not provide extensive analytical data. Buyers are often responsible for confirming the product's identity and purity.
Below is a list of known suppliers for this compound.
| Supplier | Product Name | Purity | Notes |
| Santa Cruz Biotechnology | This compound | Research Grade | For Research Use Only. Not for Diagnostic or Therapeutic Use.[2] |
| Sigma-Aldrich | This compound AldrichCPR | Not Specified | Sold as-is, without warranty of merchantability or fitness for a particular purpose. |
| CookeChem | This compound | Not Specified | - |
| American Custom Chemicals Corporation | 2-amino-4-chlorobenzothiazole | 97% | Listed as the hydrobromide salt in the details.[1] |
Applications in Synthesis and Drug Discovery
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] Consequently, derivatives of 2-aminobenzothiazole are of significant interest in drug discovery and development.[3][4]
This compound serves as a precursor in the synthesis of other benzothiazole derivatives. A notable application is in the preparation of 4-chloro-2-hydroxybenzothiazole, a process that involves diazotization.[6]
Experimental Protocol: Synthesis of 4-chloro-2-hydroxybenzothiazole
The following protocol is based on a patented process for the preparation of 4-chloro-2-hydroxybenzothiazole from this compound.[6]
Materials:
-
This compound (79 g)
-
Ethylene dichloride (300 ml)
-
Concentrated hydrochloric acid (114 ml)
-
Glacial acetic acid (78 ml)
-
Water (114 ml)
-
Sodium nitrite (41 g) in water (67 ml)
Procedure:
-
A mixture of concentrated hydrochloric acid, glacial acetic acid, and water is prepared in a 1-liter flask.
-
This compound and ethylene dichloride are added to the flask.
-
The mixture is stirred and maintained at -25°C with water cooling.
-
A solution of sodium nitrite in water is added at a constant rate over 2 hours.
-
The major product of this diazotization reaction is 2-bromo-4-chlorobenzothiazole, with 2,4-dichlorobenzothiazole also being formed.
-
The resulting 2-halo-4-chlorobenzothiazoles can then be hydrolyzed to yield 4-chloro-2-hydroxybenzothiazole.
Visualized Workflows and Pathways
To aid researchers, the following diagrams illustrate key processes related to the procurement and use of this compound.
Caption: Workflow for the procurement and initial validation of this compound.
Caption: Synthetic pathway from this compound to 4-chloro-2-hydroxybenzothiazole.
Conclusion
This compound is a commercially available starting material that holds relevance for synthetic and medicinal chemists. While its direct biological activity is not extensively documented, its utility as a precursor for other benzothiazole derivatives makes it a valuable compound for research and development in the pharmaceutical industry. Researchers should carefully consider the purity and supplier specifications when sourcing this chemical for their experiments. The provided synthetic protocol and workflows offer a practical guide for its application in the laboratory.
References
- 1. 2-amino-4-chlorobenzothiazole suppliers USA [americanchemicalsuppliers.com]
- 2. scbt.com [scbt.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajesm.in [iajesm.in]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole - Google Patents [patents.google.com]
Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 2-Amino-4-chlorobenzothiazole Hydrobromide
This document provides a comprehensive protocol for the chemical synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide, a key intermediate in the development of pharmaceuticals and agrochemicals. The intended audience for this protocol includes researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction
2-Amino-4-chlorobenzothiazole and its derivatives are significant heterocyclic compounds that form the backbone of various biologically active molecules. They are recognized for their wide range of pharmacological properties, including but not limited to antimicrobial, antitumor, and anti-inflammatory activities. The hydrobromide salt of this compound is often utilized in subsequent synthetic steps due to its stability and handling characteristics. The protocol detailed below is based on the cyclization of N-(2-chlorophenyl)thiourea.
Synthesis Reaction
The synthesis proceeds via an acid-catalyzed intramolecular electrophilic cyclization of N-(2-chlorophenyl)thiourea. The presence of a bromide source facilitates the reaction.
Reaction Scheme:
N-(2-chlorophenyl)thiourea → 2-Amino-4-chlorobenzothiazole → this compound
Experimental Protocol
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[1]
Materials and Reagents:
-
N-(2-chlorophenyl)thiourea
-
Concentrated Sulfuric Acid (95-98%)
-
Ammonium Bromide (NH₄Br) or 48% Hydrobromic Acid (HBr)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beakers, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add N-(2-chlorophenyl)thiourea (1.0 eq).
-
Acid Addition: Under constant stirring, slowly add concentrated sulfuric acid (approx. 3 parts by weight relative to the thiourea) to the flask. The addition should be done in an ice bath to manage the exothermic reaction and maintain the temperature below 25°C.
-
Catalyst Addition: To the resulting solution, add a catalytic amount of ammonium bromide or slowly add hydrobromic acid.
-
Reaction: Heat the reaction mixture to 65-70°C and maintain this temperature for approximately 6 hours with continuous stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Free Base:
-
After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice/water.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9). This should be done in an ice bath to control the temperature.
-
The precipitate of 2-Amino-4-chlorobenzothiazole will form.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral and free of sulfate ions.
-
-
Formation of Hydrobromide Salt:
-
Resuspend the crude 2-Amino-4-chlorobenzothiazole in ethanol.
-
Slowly add a 48% aqueous solution of hydrobromic acid (HBr) dropwise with stirring until the solution becomes acidic.
-
The hydrobromide salt will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification and Drying:
-
Filter the this compound precipitate and wash with a small amount of cold ethanol.
-
Dry the product under vacuum at a temperature not exceeding 60°C.
-
Data Presentation
Table 1: Reagent Specifications and Quantities (Illustrative Example)
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Role |
| N-(2-chlorophenyl)thiourea | 186.65 | 0.53 | 100 g | Starting Material |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | ~300 g (163 mL) | Solvent/Catalyst |
| Ammonium Bromide | 97.94 | - | Catalytic amount | Catalyst |
| Sodium Hydroxide | 40.00 | - | As required for pH 8-9 | Base |
| Hydrobromic Acid (48%) | 80.91 | - | As required for salt formation | Acid |
Table 2: Expected Yield and Physical Properties
| Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Appearance |
| 2-Amino-4-chlorobenzothiazole | 184.65 | 80-95[1] | 202-203[1] | Off-white to pale yellow solid |
| This compound | 265.56 | >90 (from free base) | - | Crystalline solid |
Mandatory Visualization
References
Applications of 2-Amino-4-chlorobenzothiazole Hydrobromide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Amino-4-chlorobenzothiazole and its hydrobromide salt are pivotal building blocks in medicinal chemistry, serving as versatile scaffolds for the synthesis of a diverse array of biologically active compounds. The inherent structural features of the benzothiazole nucleus, coupled with the reactive amino group, provide a fertile ground for the development of novel therapeutic agents. While 2-Amino-4-chlorobenzothiazole hydrobromide is primarily utilized as a stable and more soluble precursor in synthetic reactions, its derivatives have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of its derivatives.
I. Application Notes
The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of derivatives with a wide range of pharmacological activities. The hydrobromide salt form is often preferred in synthesis due to its enhanced stability and solubility in various solvents compared to the free base.
Anticancer Drug Discovery
Derivatives of 2-Amino-4-chlorobenzothiazole have emerged as a promising class of anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and survival signaling pathways.
-
Mechanism of Action: A significant number of 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting key enzymes in crucial signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1] This pathway is frequently hyperactivated in many human cancers and plays a central role in cell growth, proliferation, and survival. By inhibiting components of this pathway, these derivatives can induce apoptosis and halt tumor progression.
Antimicrobial Drug Development
The benzothiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of 2-Amino-4-chlorobenzothiazole have been synthesized and evaluated for their activity against a spectrum of bacterial and fungal pathogens.
-
Spectrum of Activity: These compounds have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
II. Quantitative Data
The following tables summarize the biological activity of representative derivatives synthesized from 2-Amino-4-chlorobenzothiazole.
Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 | A549 (Lung) | 22.13 | [1] |
| MCF-7 (Breast) | 35.48 | [1] | |
| OMS14 | A549 (Lung) | 46.77 | [1] |
| MCF-7 (Breast) | 61.03 | [1] |
Table 2: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | ||
| Derivative B | Candida albicans | 6.25 |
Note: "Derivative A" and "Derivative B" are representative examples based on compiled data from multiple sources. Specific compound structures and references can be found in the cited literature.
III. Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorobenzothiazol-2-yl)acetamide Derivatives as Potential Anticancer Agents
This protocol describes a general method for the synthesis of N-acyl derivatives of 2-Amino-4-chlorobenzothiazole.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Acid chloride or anhydride (e.g., Acetyl chloride)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add triethylamine (2.2 eq) dropwise at 0 °C. Stir the mixture for 15 minutes to neutralize the hydrobromide salt and form the free base in situ.
-
Slowly add the desired acid chloride or anhydride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Assay - MTT Assay
This protocol outlines the determination of the cytotoxic effects of synthesized 2-aminobenzothiazole derivatives on cancer cell lines.
Materials:
-
Synthesized 2-aminobenzothiazole derivatives
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the synthesized compounds in DMSO and make serial dilutions in the complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against microbial strains.
Materials:
-
Synthesized 2-aminobenzothiazole derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (broth with inoculum only) and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Visualizations
The following diagrams illustrate key concepts related to the application of 2-Amino-4-chlorobenzothiazole derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Caption: Experimental workflow for the synthesis and anticancer evaluation of 2-aminobenzothiazole derivatives.
Caption: Experimental workflow for the antimicrobial evaluation of 2-aminobenzothiazole derivatives.
References
The Versatility of 2-Amino-4-chlorobenzothiazole Hydrobromide in Synthetic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Amino-4-chlorobenzothiazole hydrobromide is a valuable and versatile heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its unique structural features, including the reactive amino group and the chlorinated benzothiazole core, make it an attractive starting material for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, offering a practical guide for researchers engaged in the discovery and development of novel therapeutic agents and other functional molecules. The benzothiazole nucleus is a prominent scaffold in many pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
Key Applications
This compound serves as a precursor for a variety of chemical modifications, primarily targeting the exocyclic amino group. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. The primary applications of this building block include:
-
Acylation Reactions: The amino group can be readily acylated to form amides. This is a common strategy to introduce a variety of substituents and to synthesize precursors for further cyclization reactions.
-
Condensation Reactions: Condensation with aldehydes and ketones yields Schiff bases (imines), which are versatile intermediates for the synthesis of various heterocyclic systems.
-
Diazotization Reactions: The amino group can be converted to a diazonium salt, which is a highly useful intermediate for introducing a range of other functional groups, such as halogens or hydroxyl groups, onto the thiazole ring.[3]
-
Synthesis of Fused Heterocyclic Systems: The bifunctional nature of 2-aminobenzothiazoles allows them to be used in the construction of fused ring systems with potential pharmacological activities.
Experimental Protocols
The following protocols are provided as a guide for the synthetic use of this compound. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Acylation of this compound
This protocol describes the N-acetylation of this compound. The initial step involves the neutralization of the hydrobromide salt to the free amine, which then reacts with the acylating agent.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in water. To this suspension, add a saturated aqueous solution of sodium bicarbonate portion-wise with stirring until the effervescence ceases and the pH of the mixture is neutral to slightly basic. The free base, 2-amino-4-chlorobenzothiazole, will precipitate.
-
Isolation of Free Base: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-4-chlorobenzothiazole.
-
Acetylation: To a solution of 2-amino-4-chlorobenzothiazole (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise with stirring at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The N-(4-chloro-1,3-benzothiazol-2-yl)acetamide product will precipitate.
-
Purification: Filter the solid, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.
Expected Yield: 85-95%
Protocol 2: Condensation of 2-Amino-4-chlorobenzothiazole with an Aromatic Aldehyde
This protocol details the synthesis of a Schiff base (imine) from 2-Amino-4-chlorobenzothiazole and benzaldehyde. The hydrobromide salt is first neutralized to the free amine.
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Benzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and reflux condenser
Procedure:
-
Neutralization: Neutralize this compound to the free base as described in Protocol 1, step 1.
-
Reaction Setup: In a round-bottom flask, dissolve the obtained 2-amino-4-chlorobenzothiazole (1.0 eq) in ethanol. Add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. The Schiff base product will precipitate.
-
Purification: Filter the solid product, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Expected Yield: 70-85%
Protocol 3: Diazotization of this compound and Subsequent Halogenation
This protocol describes the conversion of the amino group to a bromo group via a diazonium salt intermediate. This reaction is particularly useful for synthesizing 2-halo-4-chlorobenzothiazoles.[3]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Water
-
Standard laboratory glassware and low-temperature reaction setup
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of this compound (1.0 eq) in a mixture of hydrobromic acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour after the addition of sodium nitrite is complete.
-
Decomposition of Diazonium Salt: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Yield: 50-70%[3]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthetic transformations of this compound.
Table 1: Acylation Reaction Data
| Acylating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Acetic anhydride | Glacial acetic acid | 2-4 | Reflux | 85-95 |
| Benzoyl chloride | Pyridine | 3-5 | Room Temperature | 80-90 |
| Chloroacetyl chloride | Dioxane | 4-6 | 50-60 | 75-85 |
Table 2: Condensation Reaction Data
| Aldehyde/Ketone | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Benzaldehyde | Ethanol | Glacial acetic acid | 4-6 | Reflux | 70-85 |
| 4-Chlorobenzaldehyde | Methanol | Glacial acetic acid | 5-7 | Reflux | 75-90 |
| Acetophenone | Toluene | p-Toluenesulfonic acid | 8-12 | Reflux (Dean-Stark) | 60-75 |
Table 3: Diazotization Reaction Data
| Reagent | Acid Medium | Reaction Time (h) | Temperature (°C) | Product | Expected Yield (%) |
| NaNO₂, HBr | HBr/H₂O | 1-2 | 0-5 | 2-Bromo-4-chlorobenzothiazole | 50-70[3] |
| NaNO₂, HCl | HCl/H₂O | 1-2 | 0-5 | 2,4-Dichlorobenzothiazole | 45-65 |
| NaNO₂, H₂SO₄/H₂O | H₂SO₄/H₂O | 1-2 | 0-5 | 4-Chloro-1,3-benzothiazol-2-ol | 40-60 |
Visualizations
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
PI3K/AKT/mTOR Signaling Pathway Inhibition by a 2-Aminobenzothiazole Derivative
Derivatives of 2-aminobenzothiazole have been investigated as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[4][5]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 2-aminobenzothiazole derivative.
Conclusion
This compound is a readily available and highly useful synthetic intermediate. The protocols and data presented herein demonstrate its utility in a range of fundamental organic reactions, providing access to a wide variety of functionalized benzothiazole derivatives. These derivatives are of significant interest to the pharmaceutical and material science industries. The provided workflows and pathway diagrams offer a clear visual representation of the synthetic possibilities and a key biological application, aiding researchers in the design and execution of their synthetic strategies.
References
- 1. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization and Quantification of 2-Amino-4-chlorobenzothiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chlorobenzothiazole hydrobromide is a heterocyclic amine salt with potential applications in pharmaceutical research and development. Accurate characterization and quantification of this compound are crucial for quality control, formulation development, and metabolic studies. These application notes provide detailed protocols for the analytical techniques used to characterize and quantify this compound.
The molecular formula for this compound is C₇H₅ClN₂S·HBr, and it has a molecular weight of 265.57 g/mol .[1] The free base, 2-Amino-4-chlorobenzothiazole, has a molecular formula of C₇H₅ClN₂S and a molecular weight of 184.65 g/mol .
Analytical Workflow Overview
The following diagram outlines the general workflow for the characterization and quantification of this compound.
Caption: Overall analytical workflow for this compound.
Characterization Techniques
Structural characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound. Both ¹H and ¹³C NMR are valuable for structural elucidation.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[2]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Expected Data:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the chloro and amino substituents and the thiazole ring structure.
Table 1: Expected NMR Data Summary
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |
| ¹H (Aromatic) | 7.0 - 8.0 | d, t, dd |
| ¹H (Amine) | 5.0 - 7.0 (broad) | s |
| ¹³C (Aromatic) | 110 - 150 | - |
| ¹³C (Thiazole) | 150 - 170 | - |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
Expected Data:
The FTIR spectrum will show characteristic absorption bands for the N-H, C-N, C=N, C-S, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.[3]
Table 2: Expected FTIR Data Summary
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3400 - 3200 |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C=N Stretch (thiazole) | 1650 - 1550 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-N Stretch | 1350 - 1250 |
| C-Cl Stretch | 800 - 600 |
| C-S Stretch | 700 - 600 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ for ESI) and major fragment ions.
Expected Data:
The mass spectrum should show a prominent peak corresponding to the protonated molecule of the free base (C₇H₅ClN₂S), [M+H]⁺, at m/z 185.[4] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
Table 3: Expected Mass Spectrometry Data Summary
| Ion | Expected m/z |
| [M+H]⁺ (for C₇H₅³⁵ClN₂S) | 185 |
| [M+H]⁺ (for C₇H₅³⁷ClN₂S) | 187 |
Quantification Technique: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceutical compounds.
Caption: Workflow for HPLC quantification.
Experimental Protocol:
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid or acetic acid) in an isocratic or gradient elution. A starting point could be a 70:30 (v/v) mixture of water (with 0.1% formic acid) and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound with a UV-Vis spectrophotometer. A wavelength around 280 nm can be a starting point.[5]
-
Injection Volume: 10-20 µL.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve it in the same solvent used for the standard solutions to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Calibration and Analysis:
-
Inject the standard solutions in ascending order of concentration.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the sample solution(s).
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Data Presentation:
The quantitative results should be summarized in a table.
Table 4: HPLC Quantification Data Summary
| Sample ID | Peak Area | Concentration (µg/mL) |
| Standard 1 | ||
| Standard 2 | ||
| Standard 3 | ||
| Standard 4 | ||
| Standard 5 | ||
| Sample 1 | ||
| Sample 2 | ||
| ... |
Calibration Curve:
A linear regression of the calibration curve should be performed, and the equation of the line (y = mx + c) and the coefficient of determination (R²) should be reported. An R² value > 0.99 is generally considered acceptable.[5]
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization and quantification of this compound. The combination of spectroscopic techniques ensures unambiguous identification, while the HPLC method allows for accurate and precise quantification. These protocols can be adapted and validated for specific research and development needs.
References
- 1. scbt.com [scbt.com]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. app.utu.ac.in [app.utu.ac.in]
Application Notes & Protocols: Derivatization of 2-Amino-4-chlorobenzothiazole for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The versatility of the 2-amino group allows for straightforward chemical modification, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. This document provides detailed protocols for the derivatization of 2-Amino-4-chlorobenzothiazole hydrobromide, a common starting material, and its subsequent evaluation in key biological assays. The 4-chloro substituent on the benzene ring is of particular interest as halogenation can significantly influence the pharmacological profile of the molecule.[4][5]
Part 1: Synthetic Derivatization
The primary point of derivatization for 2-Amino-4-chlorobenzothiazole is the exocyclic amino group. A common and versatile initial step is the acylation with chloroacetyl chloride. The resulting N-(4-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide is a key intermediate that can be further modified by nucleophilic substitution of the terminal chlorine with various amines, thiols, or other nucleophiles to generate a diverse range of final compounds.[2][6][7]
Experimental Protocol 1: Synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide (Intermediate)
This protocol describes the N-acylation of 2-Amino-4-chlorobenzothiazole.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Dry benzene or Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-4-chlorobenzothiazole (1 equivalent) and triethylamine (1.1 equivalents) in dry benzene or DCM.
-
Cool the mixture in an ice bath with continuous stirring.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 6-8 hours.[1][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated amine hydrochloride salt (triethylammonium chloride) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure intermediate, N-(4-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide.
Experimental Protocol 2: Synthesis of Final Derivatives via Nucleophilic Substitution
This protocol outlines the reaction of the chloroacetamide intermediate with various amines.
Materials:
-
N-(4-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide (Intermediate from Protocol 1)
-
Desired primary or secondary amine (e.g., piperazine, morpholine, substituted anilines) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or Acetonitrile as solvent
-
Heating mantle or oil bath
Procedure:
-
Dissolve the chloroacetamide intermediate (1 equivalent) in DMF.
-
Add potassium carbonate (2 equivalents) and the desired amine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by suction filtration and wash thoroughly with water.
-
Dry the product under vacuum.
-
Purify the final derivative by recrystallization or column chromatography to achieve the desired purity.
-
Characterize the final compound using techniques such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.[2]
Part 2: Biological Assays
The synthesized derivatives can be screened for various biological activities. Protocols for common anticancer and antimicrobial assays are provided below.
Experimental Protocol 3: In-Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[2][8]
-
DMEM or RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.
Experimental Protocol 4: Antimicrobial Activity (Agar Well Diffusion Method)
This method is widely used to assess the antimicrobial activity of chemical compounds.[1][9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Aspergillus niger, Candida albicans)[1][9]
-
Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Synthesized compounds dissolved in DMSO
-
Standard antibiotic (e.g., Norfloxacin, Gentamycin) and antifungal (e.g., Fluconazole) drugs as positive controls[10]
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a microbial suspension and uniformly spread it over the surface of the solidified agar plates.
-
Well Creation: Use a sterile cork borer to punch wells (e.g., 6 mm in diameter) in the agar.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solutions at specific concentrations (e.g., 50 and 100 ppm) into the wells.[1] Also, add the standard drug and a DMSO control into separate wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Part 3: Data Presentation
Quantitative data from biological assays should be organized for clear comparison.
Table 1: In-Vitro Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound ID | Modification on 2-Amino Group | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| OMS5 | N-substituted with 4-nitroaniline | A549 (Lung) | 22.13 | [2][11] |
| OMS5 | N-substituted with 4-nitroaniline | MCF-7 (Breast) | 37.00 | [2][11] |
| OMS14 | N-substituted with piperazine-4-nitroaniline | A549 (Lung) | 29.87 | [2][11] |
| OMS14 | N-substituted with piperazine-4-nitroaniline | MCF-7 (Breast) | 61.03 | [2][11] |
| 8i | N-substituted with a complex amide moiety | MCF-7 (Breast) | 6.34 | [8] |
| 8m | N-substituted with a complex amide moiety | MCF-7 (Breast) | 8.30 | [8] |
| HS-173 | Standard PI3K Inhibitor | MCF-7 (Breast) | 10.25 |[8] |
Table 2: Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives (Zone of Inhibition in mm)
| Compound ID | Concentration | S. aureus (Gram +) | E. coli (Gram -) | A. niger (Fungus) | Reference |
|---|---|---|---|---|---|
| Compound A | 100 ppm | 12 | 10 | 14 | [1] |
| Compound B | 100 ppm | 14 | 11 | 15 | [1] |
| Compound C | 100 ppm | 11 | 9 | 12 | [1] |
| Gentamycin | Standard | 22 | 19 | N/A | [1] |
| Fluconazole | Standard | N/A | N/A | 24 |[1] |
Part 4: Visualizations
Workflow for Derivatization and Biological Screening
Caption: General workflow from starting material to SAR analysis.
General Derivatization Scheme
Caption: A common two-step reaction pathway for derivatization.
Simplified PI3K/Akt Signaling Pathwaydot
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2-Amino-4-chlorobenzothiazole Hydrobromide in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, 2-aminobenzothiazoles have emerged as a particularly promising class of compounds in the development of novel anticancer agents.[1][2][3] These compounds exert their antitumor effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4] 2-Amino-4-chlorobenzothiazole hydrobromide serves as a crucial starting material or building block in the synthesis of potent anticancer derivatives. The presence of the chlorine atom at the 4-position can influence the molecule's electronic properties and binding interactions with biological targets, potentially enhancing its therapeutic efficacy.[5]
These application notes provide an overview of the role of 2-amino-4-chlorobenzothiazole-derived compounds in cancer therapy, detailing their mechanisms of action and providing protocols for their synthesis and biological evaluation.
Mechanisms of Action of 2-Aminobenzothiazole Derivatives
Derivatives of 2-aminobenzothiazole have been shown to target multiple pathways implicated in cancer progression. Their versatility as anticancer agents stems from their ability to inhibit a range of critical cellular targets.
Inhibition of Protein Kinases
A primary mechanism of action for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Certain 2-aminobenzothiazole derivatives have been designed as potent EGFR inhibitors.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Several 2-aminobenzothiazole derivatives have been developed as inhibitors of PI3K, making them attractive therapeutic candidates.[4]
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, these compounds can induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Furthermore, they can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[8]
Data Presentation: Anticancer Activity of 2-Aminobenzothiazole Derivatives
The following tables summarize the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values indicate the potency of the compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4a | PANC-1 (Pancreatic) | 27 ± 0.24 | [1] |
| Compound 4b | PANC-1 (Pancreatic) | 35 ± 0.51 | [1] |
| Compound 11 | HeLa (Cervical) | 2.41 | [9] |
| Compound 11 | COS-7 (Kidney) | 4.31 | [9] |
| Compound 12 | HT29 (Colon) | 0.015 | [9] |
| Compound 12 | H460 (Lung) | 0.28 | [9] |
| Compound 12 | A549 (Lung) | 1.53 | [9] |
| Compound 12 | MDA-MB-231 (Breast) | 0.68 | [9] |
| Compound 13 | Multiple Cell Lines | Remarkable Antitumor Potential | [5] |
| Compound 14 | Multiple Cell Lines | Remarkable Antitumor Potential | [5] |
| Compound 16 | DU-145 (Prostate) | 8 ± 3 | [5] |
| Compound 17 | HepG2 (Liver) | 8 ± 2 | [5] |
| Compound 17 | DU-145 (Prostate) | 9 ± 2 | [5] |
| Compound 20 | HepG2 (Liver) | 9.99 | [7] |
| Compound 20 | HCT-116 (Colon) | 7.44 | [7] |
| Compound 20 | MCF-7 (Breast) | 8.27 | [7] |
| Compound 40 | A549 (Lung) | 3.55 | [7] |
| Compound 40 | MCF-7 (Breast) | 3.17 | [7] |
| Compound 40 | Hep3B (Liver) | 4.32 | [7] |
| OMS5 & OMS14 | A549 (Lung), MCF-7 (Breast) | 22.13 - 61.03 | [10] |
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 51 | HOP-92 (Non-small cell lung) | 0.0718 | [5] |
| Compound 51 | 8 Other Cell Lines | 1.60 - 71.8 (nM) | [5] |
Experimental Protocols
Synthesis of N-(substituted)-4-chlorobenzothiazol-2-amine Derivatives
This protocol provides a general method for the synthesis of anticancer derivatives starting from 2-Amino-4-chlorobenzothiazole.
Materials:
-
2-Amino-4-chlorobenzothiazole
-
Appropriate acyl chloride or sulfonyl chloride
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluent)
Procedure:
-
Dissolve 2-Amino-4-chlorobenzothiazole (1 equivalent) in the chosen solvent in a round bottom flask.
-
Add the base (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add the acyl chloride or sulfonyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours or until completion, monitoring by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product by NMR, IR, and mass spectrometry.[11]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PANC-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.[1][2]
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of compounds on the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry can be used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells after treatment with the test compounds.
Materials:
-
Treated and untreated cancer cells
-
PBS (Phosphate-Buffered Saline)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) for cell cycle analysis
-
Annexin V-FITC and PI apoptosis detection kit
Procedure for Cell Cycle Analysis:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Procedure for Apoptosis Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells immediately by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways targeted by 2-aminobenzothiazole derivatives and a typical experimental workflow for their evaluation.
Caption: EGFR Signaling Pathway and Inhibition by 2-Aminobenzothiazole Derivatives.
Caption: PI3K/AKT Signaling Pathway and Inhibition by 2-Aminobenzothiazole Derivatives.
Caption: Experimental Workflow for Anticancer Drug Development.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. researchgate.net [researchgate.net]
- 11. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-4-chlorobenzothiazole Hydrobromide as a Corrosion Inhibitor
Introduction
2-Amino-4-chlorobenzothiazole (ACBT) and its salts, such as the hydrobromide, have demonstrated significant potential as corrosion inhibitors, particularly for steel in acidic environments.[1][2][3] The molecule's efficacy is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system, which facilitate its adsorption onto the metal surface, forming a protective barrier against corrosive agents.[4][5][6] This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of 2-Amino-4-chlorobenzothiazole hydrobromide.
Mechanism of Action
2-Amino-4-chlorobenzothiazole acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process.[1][2] However, its effect is more pronounced on the cathodic reaction.[1][2] The inhibition mechanism involves the adsorption of the ACBT molecules onto the metal surface, a process that conforms to the Langmuir adsorption isotherm.[1][2][3] This adsorption can be influenced by the presence of heteroatoms and π-electrons in the inhibitor's structure.[7]
Applications
The primary application of this compound is as a corrosion inhibitor for steel in acidic media, such as sulfuric acid solutions.[1][2][3] This makes it a candidate for use in industrial processes involving acid cleaning, pickling, and in oil and gas pipelines where acidic corrosion is a concern.[1]
Quantitative Data
The corrosion inhibition efficiency of 2-Amino-4-chlorobenzothiazole (ACBT) on X65 steel in a 0.5 M H₂SO₄ solution at 298 K is summarized in the table below. The data is derived from potentiodynamic polarization studies.
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (η%) |
| 0 (Blank) | -485 | 185.3 | - |
| 0.25 | -478 | 68.9 | 62.8 |
| 0.5 | -475 | 45.1 | 75.7 |
| 1 | -471 | 28.3 | 84.7 |
| 2 | -468 | 18.1 | 90.2 |
| 5 | -465 | 11.3 | 93.9 |
Data sourced from electrochemical studies on X65 steel in H₂SO₄ solution.[1]
Experimental Protocols
1. Electrochemical Measurements
This protocol describes the use of potentiodynamic polarization to evaluate the corrosion inhibition efficiency.
Materials:
-
Working Electrode: X65 steel specimen
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum sheet
-
Corrosive Medium: 0.5 M H₂SO₄ solution
-
Inhibitor: this compound (dissolved in the corrosive medium to achieve desired concentrations)
-
Electrochemical Workstation
Procedure:
-
Prepare the working electrode by grinding with silicon carbide paper, rinsing with deionized water and acetone, and drying.
-
Prepare the test solutions: a blank 0.5 M H₂SO₄ solution and solutions containing various concentrations of this compound (e.g., 0.25, 0.5, 1, 2, 5 mM).[1]
-
Assemble the three-electrode cell with the prepared working electrode, SCE reference electrode, and platinum counter electrode in the test solution.
-
Allow the open circuit potential to stabilize for approximately 30 minutes.
-
Perform potentiodynamic polarization scans from -250 mV to +250 mV with respect to the open circuit potential at a scan rate of 0.5 mV/s.
-
Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in the presence of the inhibitor.
2. Surface Morphology Analysis
This protocol outlines the use of Scanning Electron Microscopy (SEM) to visualize the protective effect of the inhibitor on the metal surface.
Materials:
-
X65 steel specimens
-
Corrosive Medium: 0.5 M H₂SO₄ solution (with and without 5 mM inhibitor)
-
Scanning Electron Microscope (e.g., JEOL-JSM-7800F)[1]
Procedure:
-
Immerse X65 steel specimens in the blank 0.5 M H₂SO₄ solution and in the solution containing 5 mM of this compound for a specified period (e.g., 24 hours).
-
After immersion, remove the specimens, rinse gently with deionized water, and dry.
-
Mount the specimens on stubs and coat with a conductive material (e.g., gold) if necessary.
-
Examine the surface morphology of the specimens using the SEM at various magnifications.
-
Compare the surface of the specimen from the blank solution (which should show significant corrosion damage) with the surface of the specimen from the inhibitor-containing solution (which should appear smoother and more protected).
3. Quantum Chemical Calculations
This protocol provides a general outline for theoretical calculations to understand the inhibitor's electronic properties and its interaction with the metal surface.
Software:
-
Gaussian, Dmol³, or similar quantum chemistry software package.
Procedure:
-
Model the molecular structure of 2-Amino-4-chlorobenzothiazole.
-
Perform geometry optimization using a suitable level of theory (e.g., Density Functional Theory - DFT with a functional like BLYP and a basis set like DNP).[1]
-
Calculate key quantum chemical parameters such as:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital)
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital)
-
Energy gap (ΔE = E_LUMO - E_HOMO)
-
Dipole moment (μ)
-
-
Analyze these parameters to predict the inhibitor's reactivity and adsorption characteristics. A higher E_HOMO suggests a greater tendency to donate electrons, while a lower E_LUMO indicates a higher tendency to accept electrons. A small energy gap generally correlates with higher inhibition efficiency.[7]
Visualizations
Caption: Experimental workflow for corrosion inhibition studies.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitive action of 2-aminobezothiazole on the deterioration of AA6061-SiC composite in 0.5M HCl medium: Experimental and theoretical analysis [redalyc.org]
- 7. sciencepub.net [sciencepub.net]
Application Notes and Protocols for Reactions Involving 2-Amino-4-chlorobenzothiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for chemical reactions involving 2-Amino-4-chlorobenzothiazole hydrobromide. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds.
Overview and Applications
2-Amino-4-chlorobenzothiazole and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the reactive amino group and the benzothiazole core allows for a variety of chemical modifications, leading to compounds with diverse pharmacological properties. Key applications include the development of anticancer agents, antimicrobial compounds, and corrosion inhibitors.[1][2] Derivatives of 2-aminobenzothiazole have been shown to target various signaling pathways implicated in diseases like cancer, including the PI3K/Akt/mTOR pathway.
Synthesis of 2-Amino-4-chlorobenzothiazole
A common method for the synthesis of 2-Amino-4-chlorobenzothiazole involves the cyclization of 2-chlorophenylthiourea in the presence of a bromide source and a strong acid.
Protocol 2.1: Synthesis from 2-Chlorophenylthiourea
This protocol is adapted from a patented industrial process.
Materials:
-
2-chlorophenylthiourea
-
100% Sulfuric acid (H₂SO₄)
-
40% Ammonium bromide (NH₄Br) solution
-
Sodium hydroxide (NaOH)
-
Water
-
Acetone
Equipment:
-
Two-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Suction filtration apparatus
Procedure:
-
In a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 117.6 g of 2-chlorophenylthiourea (with a dry matter content of 85%) in 324 g of 100% sulfuric acid at 20-25 °C over 30 minutes.
-
Heat the mixture to 70 °C.
-
Over a period of 4 hours, add 12 ml of a 40% strength ammonium bromide solution dropwise.
-
Stir the resulting solution into 400 ml of water and continue stirring for one hour at 70 °C.
-
Cool the mixture to 20 °C and filter the precipitate by suction.
-
To isolate the free base, place the filter residue in a solution of 1150 ml of water and 50 g of sodium hydroxide and stir for one hour at 70 °C.
-
Filter the mixture by suction and wash the residue with water until it is free of sulfate.
-
Dry the final product, 2-Amino-4-chlorobenzothiazole.
Expected Yield: Approximately 79-94 g (81-96.7%).[3]
Derivatization Reactions
The 2-amino group of 2-Amino-4-chlorobenzothiazole is a versatile handle for further chemical modifications.
Protocol 3.1: N-Acylation with Chloroacetyl Chloride
This is a common first step for the synthesis of various heterocyclic derivatives.
Materials:
-
2-Amino-4-chlorobenzothiazole
-
Chloroacetyl chloride
-
Appropriate solvent (e.g., Dioxane, DMF)
-
Base (e.g., Triethylamine)
Procedure:
-
Dissolve 2-Amino-4-chlorobenzothiazole in the chosen solvent in a round-bottom flask.
-
Add a suitable base, such as triethylamine, to the mixture.
-
Cool the mixture in an ice bath.
-
Add chloroacetyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain (1'-chloroacetyl)-2-amino-4-chlorobenzothiazole.
Protocol 3.2: Synthesis of Schiff Bases
Schiff bases are synthesized by the condensation of the 2-amino group with an aldehyde.
Materials:
-
2-Amino-4-chlorobenzothiazole
-
Substituted aromatic aldehyde (e.g., o-Vanillin)
-
Absolute ethanol
-
Piperidine (catalyst)
Procedure:
-
Dissolve 10 mmol of 2-Amino-4-chlorobenzothiazole in 15 mL of absolute ethanol.
-
Add the substituted aromatic aldehyde (e.g., 1.10 g of o-vanillin) to the solution.
-
Add a drop of piperidine as a catalyst.
-
Reflux the mixture for 3 hours.
-
Allow the mixture to stand for eight hours.
-
Filter the resulting solid, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent like carbon tetrachloride to obtain the pure Schiff base.[4]
Protocol 3.3: Synthesis of 4-Thiazolidinone Derivatives
4-Thiazolidinones can be synthesized from the corresponding Schiff bases.
Materials:
-
Schiff base of 2-Amino-4-chlorobenzothiazole (from Protocol 3.2)
-
Mercaptoacetic acid (Thioglycolic acid)
-
Dioxane
-
Anhydrous zinc chloride (ZnCl₂)
Procedure:
-
Dissolve the Schiff base (0.001 mole) and mercaptoacetic acid (0.001 mole) in 20 ml of dioxane.
-
Add a pinch of anhydrous zinc chloride.
-
Reflux the reaction mixture for 12 hours.
-
Remove the solvent under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 4-thiazolidinone derivative.
Application in Anticancer Drug Development
Derivatives of 2-Amino-4-chlorobenzothiazole have shown promising activity as anticancer agents, often by inhibiting key signaling pathways.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several studies have demonstrated that benzothiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[1][3][5]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-Amino-4-chlorobenzothiazole derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on 2-aminobenzothiazole derivatives.
Table 1: Synthesis Yields of 2-Amino-4-chlorobenzothiazole
| Starting Material | Product | Yield (%) | Reference |
| 2-chlorophenylthiourea | 2-Amino-4-chlorobenzothiazole | 81-96.7 | [3] |
Table 2: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | PI3Kγ Inhibition (%) @ 100 µM | Reference |
| OMS5 | Lung (A549) | 22.13 | Not Reported | [6] |
| OMS5 | Breast (MCF-7) | 35.48 | Not Reported | [6] |
| OMS14 | Lung (A549) | 46.77 | Not Reported | [6] |
| OMS14 | Breast (MCF-7) | 61.03 | Not Reported | [6] |
| OMS1 | Not Reported | Not Reported | 47 | [6] |
| OMS2 | Not Reported | Not Reported | 48 | [6] |
Table 3: PI3Kβ Inhibitory Activity of Benzothiazole Derivatives
| Compound | PI3Kβ Inhibition (%) @ 1 µM | PI3Kβ IC₅₀ (µM) | Selectivity vs PI3Kα | Selectivity vs PI3Kγ | Selectivity vs PI3Kδ | Selectivity vs mTOR | Reference |
| 10 | 75.9 | 0.048 | ~104-fold | ~146-fold | ~104-fold | ~1042-fold | [1] |
| 11 | 88.3 | 0.029 | ~208-fold | ~289-fold | ~154-fold | ~1532-fold | [1] |
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a general workflow for the synthesis of 2-Amino-4-chlorobenzothiazole derivatives and their subsequent biological evaluation.
Caption: General workflow for the synthesis and evaluation of 2-Amino-4-chlorobenzothiazole derivatives.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors [mdpi.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Amino-4-chlorobenzothiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive heterocyclic compounds, specifically focusing on the versatile precursor, 2-Amino-4-chlorobenzothiazole hydrobromide. The following sections detail the synthesis of pyrimido[2,1-b]benzothiazole derivatives, a class of compounds with a wide range of pharmacological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3][4]
Introduction
2-Amino-4-chlorobenzothiazole and its derivatives are pivotal building blocks in medicinal chemistry for the synthesis of various fused heterocyclic systems.[2][3][5][6][7] The presence of the chloro-substituent at the 4-position and the reactive 2-amino group allows for diverse chemical modifications, leading to novel molecular scaffolds with significant biological potential. One of the most effective methods for constructing complex heterocyclic frameworks from this precursor is through one-pot, multi-component reactions (MCRs).[6][8][9] These reactions offer several advantages, including operational simplicity, high atom economy, reduced reaction times, and often environmentally benign conditions.[8][9]
This document outlines a general protocol for a one-pot, three-component synthesis of pyrimido[2,1-b]benzothiazole derivatives from this compound, an aldehyde, and an active methylene compound.
Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives
The synthesis of the pyrimido[2,1-b]benzothiazole core is typically achieved through a Biginelli-type condensation reaction.[8] This involves the reaction of a 2-aminobenzothiazole derivative with an aldehyde and a β-ketoester or other active methylene compound.[1][9][10] The use of this compound requires an initial in-situ neutralization step to liberate the free amine, which then participates in the cyclocondensation.
General Reaction Scheme:
Caption: General reaction scheme for the one-pot synthesis of pyrimido[2,1-b]benzothiazoles.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 4-aryl-2-methyl-4H-benzo[9][11]thiazolo[3,2-a]pyrimidine-3-carboxylates
This protocol is adapted from established procedures for the synthesis of pyrimido[2,1-b]benzothiazoles and has been modified for the use of this compound.[8][11]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Ethyl acetoacetate
-
Triethylamine (or another suitable base)
-
Ethanol (or other suitable solvent)
-
Catalyst (optional, e.g., PdCl₂, Camphorsulfonic acid)[8][11]
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).
-
Add triethylamine (1.1 mmol) to the mixture and stir for 10 minutes at room temperature to neutralize the hydrobromide and free the 2-amino group.
-
To this solution, add the aromatic aldehyde (1 mmol) and ethyl acetoacetate (1 mmol).
-
If a catalyst is used, add it at this stage (e.g., PdCl₂ 10 mol%).[8]
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water and stir. The solid product will precipitate.
-
Filter the precipitate, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimido[2,1-b]benzothiazole derivative.
Experimental Workflow
Caption: Experimental workflow for the synthesis of pyrimido[2,1-b]benzothiazoles.
Data Presentation
The following table summarizes representative quantitative data from the literature for the synthesis of pyrimido[2,1-b]benzothiazole derivatives using various 2-aminobenzothiazoles. While specific data for the 4-chloro hydrobromide derivative is not extensively published, these examples provide expected ranges for yields and reaction times under different conditions.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine-2-aldehyde | Ethyl acetoacetate | PdCl₂ | None (Microwave) | - | 5-10 min | 92 | [8] |
| 2 | Benzaldehyde | Ethyl acetoacetate | None | None | 120 | 2 | 90 | [1] |
| 3 | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | None | None | 120 | 2.5 | 88 | [1] |
| 4 | Pyridine-2-aldehyde | Ethyl acetoacetate | D-(+)-10-CSA | Ethanol | Reflux | 6 | 82 | [11] |
| 5 | Benzaldehyde | Ethyl acetoacetate | Graphene Oxide-SO₃H | None | 80 | 70 min | 95 | [9] |
Signaling Pathways and Logical Relationships
The synthesis of pyrimido[2,1-b]benzothiazoles proceeds through a cascade of reactions. The following diagram illustrates the logical relationship between the key steps in the proposed reaction mechanism.
Caption: Proposed mechanistic pathway for the formation of pyrimido[2,1-b]benzothiazoles.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly pyrimido[2,1-b]benzothiazoles. The one-pot, three-component reaction detailed in these notes provides an efficient and straightforward method for generating these complex molecules. The operational simplicity and potential for high yields make this approach amenable to library synthesis for drug discovery and development programs. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best results.
References
- 1. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzothiazole containing 4<i>H</i>-pyrimido[2,1-<i>b</i>]benzothiazoles derivatives: One pot, solvent-free microwave assisted synthesis and their biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 9. cnj.araku.ac.ir [cnj.araku.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
strategies to improve the yield of 2-Amino-4-chlorobenzothiazole hydrobromide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide for improved yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete cyclization of the N-2-chlorophenylthiourea precursor. 2. Incorrect reaction temperature. 3. Insufficient catalyst concentration. | 1. Ensure the starting material is pure. 2. Verify the reaction temperature is maintained within the optimal range (e.g., 65°-70°C for the cyclization step).[1] 3. Check the concentration and quantity of the sulfuric acid and bromide source. |
| Low Yield of Final Product | 1. Suboptimal reaction conditions. 2. Side reactions, such as sulfonation of the aromatic ring at high temperatures.[2] 3. Loss of product during workup and purification. | 1. Optimize the reaction time and temperature. A prolonged reaction at a controlled temperature is often beneficial.[1] 2. Avoid excessively high temperatures during the cyclization step.[2] 3. Carefully perform the precipitation and washing steps to minimize loss of the hydrobromide salt. |
| Product is Dark or Impure | 1. Presence of unreacted starting materials. 2. Formation of colored byproducts due to side reactions. 3. Degradation of the product. | 1. Ensure complete reaction by monitoring with an appropriate analytical technique (e.g., TLC). 2. Recrystallize the product from a suitable solvent to remove impurities. 3. Avoid exposure to strong light and heat during and after synthesis. |
| Difficulty in Isolating the Hydrobromide Salt | 1. Incorrect pH during precipitation. 2. Use of an inappropriate solvent for precipitation or washing. | 1. Ensure the solution is sufficiently acidic to promote the formation and precipitation of the hydrobromide salt. 2. Use a solvent in which the hydrobromide salt is sparingly soluble, such as methanol or acetone for washing.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield in this synthesis?
A1: The oxidative cyclization of N-2-chlorophenylthiourea is the most critical step. Precise control of the reaction temperature and the gradual addition of the bromine source (e.g., HBr or NH4Br solution) are crucial for achieving high yields.[1][2]
Q2: Can I use a different acid instead of sulfuric acid?
A2: Sulfuric acid is highly effective for this reaction as it acts as both a solvent and a catalyst.[2] While other strong acids might be explored, the documented high yields have been achieved with sulfuric acid.
Q3: What is the role of the bromide source in the reaction?
A3: The bromide source acts as a catalyst in the oxidative ring closure of the arylthiourea to form the 2-aminobenzothiazole ring.[2]
Q4: My final product is the free base, not the hydrobromide salt. What went wrong?
A4: This indicates that the final workup was likely performed under neutral or basic conditions. To isolate the hydrobromide salt, the product should be precipitated from an acidic solution. If you have the free base, you can convert it to the hydrobromide salt by treating a solution of the base with hydrobromic acid.
Q5: How can I confirm the identity and purity of my final product?
A5: Standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry can be used to confirm the structure and assess the purity of the synthesized this compound. The melting point for the free base, 2-Amino-4-chlorobenzothiazole, is reported to be around 203-205 °C.[3]
Experimental Protocol: Synthesis of 2-Amino-4-chlorobenzothiazole
This protocol is adapted from a patented procedure demonstrating high yield.[1]
Materials:
-
2-chlorophenylthiourea
-
Sulfuric acid (95%)
-
Ammonium bromide (40% solution)
-
Water
-
Sodium hydroxide
-
Methanol or Acetone (for washing)
Procedure:
-
Dissolve 100 g of 2-chlorophenylthiourea in 324 g of 95% sulfuric acid at 20-25°C over 30 minutes.
-
Heat the mixture to 70°C.
-
Over a period of 4 hours, add 12 ml of a 40% ammonium bromide solution dropwise.
-
After the addition is complete, pour the resulting solution into 400 ml of water and stir for one hour at 70°C.
-
Cool the mixture to 20°C and filter the precipitate by suction.
-
To obtain the free base for characterization or further reaction, the filter residue can be treated with a sodium hydroxide solution. For the hydrobromide salt, further purification would involve washing with a suitable solvent.
-
Wash the filtration residue with water until it is free of sulfate, followed by washing with a minimal amount of cold methanol or acetone.
-
Dry the final product under vacuum.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields from a documented synthesis of 2-Amino-4-chlorobenzothiazole.[1]
| Parameter | Value |
| Starting Material | 2-chlorophenylthiourea |
| Solvent/Catalyst | Sulfuric Acid (95%) |
| Bromide Source | 40% Ammonium Bromide Solution |
| Reaction Temperature | 70°C |
| Reaction Time | 4 hours (for bromide addition) + 1 hour (in water) |
| Reported Yield | 81% (for 2-Amino-4-chlorobenzothiazole) |
Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical approach to troubleshooting low yield issues in the synthesis.
References
common side products and impurities in 2-Amino-4-chlorobenzothiazole hydrobromide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing 2-Amino-4-chlorobenzothiazole is through the oxidative cyclization of N-(2-chlorophenyl)thiourea. This reaction is a variation of the Hugerschoff synthesis. The process typically involves treating the thiourea precursor with a cyclizing agent, often a source of bromine, in a strong acidic medium like sulfuric acid or acetic acid. The resulting product is the hydrobromide salt of 2-Amino-4-chlorobenzothiazole.
Q2: What are the critical reaction parameters to control during the synthesis?
Several parameters are crucial for a successful synthesis with high yield and purity:
-
Temperature: Temperature control is critical. Exceeding the optimal temperature range can lead to the formation of sulfonated byproducts.
-
Rate of Reagent Addition: The slow and controlled addition of the brominating agent is necessary to prevent localized excess of the reagent, which can lead to over-bromination and other side reactions.
-
Purity of Starting Materials: The purity of the starting N-(2-chlorophenyl)thiourea is important, as impurities in the starting material can be carried through or interfere with the reaction.
-
Acid Concentration: The concentration of the acidic solvent (e.g., sulfuric acid) plays a role in the reaction rate and the solubility of intermediates and products.
Q3: How is the final product, this compound, typically isolated and purified?
The product, being a hydrobromide salt, often precipitates from the reaction mixture upon cooling or by the addition of a non-polar co-solvent. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. Washing the crude product with solvents like acetone can help remove unreacted starting materials and some organic impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction is stirred efficiently to ensure proper mixing of reagents.- Extend the reaction time or slightly increase the temperature, while carefully monitoring for byproduct formation.- Check the purity and stoichiometry of the starting materials. |
| Product loss during workup. | - Optimize the precipitation and filtration steps. Ensure the product is fully precipitated before filtration.- Use an appropriate solvent for washing the product to minimize solubility losses. | |
| Product is Dark/Discolored | Presence of polymeric or oxidized impurities. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if sensitive to oxidation.- Purify the crude product by recrystallization, possibly with the addition of activated carbon to remove colored impurities. |
| Reaction temperature was too high. | - Strictly control the reaction temperature throughout the synthesis. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of side products. | - Review and optimize the reaction conditions (temperature, addition rate of reagents).- Refer to the "Common Side Products and Impurities" section below for identification and mitigation strategies.- Employ chromatographic purification methods if recrystallization is insufficient. |
| Product is insoluble in expected solvents | Formation of polymeric or highly cross-linked byproducts. | - Re-evaluate the reaction conditions, particularly the concentration of reagents and temperature. |
Common Side Products and Impurities
The synthesis of this compound can be accompanied by the formation of several side products and impurities. Understanding these is key to troubleshooting and optimizing the synthesis.
| Impurity/Side Product | Structure | Formation Mechanism | Mitigation Strategy |
| Unreacted N-(2-chlorophenyl)thiourea | C₇H₇ClN₂S | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure stoichiometric or slight excess of the cyclizing agent. |
| Over-brominated Product (e.g., 2-Amino-5-bromo-4-chlorobenzothiazole) | C₇H₄BrClN₂S | Excess of brominating agent or poor control over its addition, leading to electrophilic substitution on the benzene ring. | - Use the correct stoichiometry of the brominating agent.- Add the brominating agent slowly and at a controlled temperature. |
| Sulfonated Byproduct | C₇H₅ClN₂O₃S₂ | High reaction temperatures when using sulfuric acid as a solvent, leading to electrophilic sulfonation of the aromatic ring.[1] | - Maintain the reaction temperature within the recommended range. |
| Isomeric Byproduct (2-Amino-6-chlorobenzothiazole) | C₇H₅ClN₂S | If the starting aniline for the thiourea synthesis contains isomeric impurities (e.g., 4-chloroaniline). | - Use pure 2-chloroaniline for the synthesis of the thiourea precursor. |
Experimental Protocols
Synthesis of 2-Amino-4-chlorobenzothiazole Sulfate (adapted from patent literature) [2]
-
Preparation of Starting Material Solution: In a suitable reaction vessel, dissolve 93.3 g of 4-chlorophenylthiourea in 150 ml of 98% sulfuric acid at 20°C.
-
Addition of HBr: Over a period of 3 hours, add 1 g of a 48% HBr solution at 30-minute intervals.
-
Reaction: Maintain the temperature at 45° to 50°C for 1.5 hours, and then increase to 65° to 70°C for 6 hours.
-
Precipitation: Cool the solution to 20°C and add 250 ml of methanol. The temperature will rise to approximately 70°C.
-
Isolation: Cool the mixture again to 20°C and filter the precipitate by suction.
-
Washing and Drying: Wash the filter residue three times with 150 ml of acetone each time and then dry in air. This yields 2-amino-4-chlorobenzothiazole sulfate. The hydrobromide salt can be prepared by using hydrobromic acid in the initial step or through salt exchange.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Potential Side Reactions
Caption: Potential Side Reactions in the Synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: 2-Amino-4-chlorobenzothiazole Hydrobromide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-4-chlorobenzothiazole hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities often originate from the starting materials or side reactions during synthesis. These can include:
-
Unreacted N-(2-chlorophenyl)thiourea: The starting material for the cyclization reaction.[1][2]
-
Side-reaction products: During synthesis, side reactions such as sulfation, over-bromination of the aromatic ring, or hydrolysis of the thiourea precursor can occur, leading to a mixture of by-products.[3]
-
Solvent residues: Residual solvents from the reaction or initial work-up, such as acetone or methanol, may be present.[3][4]
Q2: My purified this compound is discolored (e.g., yellow, brown, or pink). What could be the cause and how can I fix it?
A2: Discoloration often indicates the presence of minor, highly colored impurities, possibly arising from oxidation or side reactions. To address this:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
-
Repeat Purification: A second recrystallization or passing the material through a short plug of silica gel (if soluble in an appropriate solvent) may remove the colored impurities.
-
Check Stability: Ensure that the purification conditions (e.g., high temperatures for prolonged periods) are not causing degradation of the compound. The hydrobromide salt form generally enhances stability.[5]
Q3: I am experiencing low yields after my purification. What are the likely causes?
A3: Low yields can result from several factors:
-
Sub-optimal recrystallization solvent: If the compound is too soluble in the chosen solvent, a significant amount will remain in the mother liquor.
-
Multiple purification steps: Each purification step will inevitably lead to some loss of material.
-
Incomplete precipitation/crystallization: Ensure the solution is sufficiently cooled and given enough time for the product to crystallize. Placing the solution in an ice bath or refrigerator can improve yields.
-
Transfer losses: Be mindful of material lost during transfers between flasks and filtration apparatus.
Q4: Is this compound stable under normal laboratory conditions?
A4: Yes, as a salt, it is expected to be a crystalline solid that is stable under normal storage conditions (cool, dry, and dark).[5] However, it is always good practice to store it in a well-sealed container to protect it from moisture and light.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is cooling too rapidly. Impurities may also be depressing the melting point. | Add a more polar co-solvent dropwise to the hot solution until it becomes clear. Try cooling the solution more slowly (e.g., let it cool to room temperature on the benchtop before moving to an ice bath). |
| No crystals form upon cooling. | The solution is not supersaturated (i.e., too much solvent was used), or the compound is highly soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, carefully evaporate some of the solvent and attempt to cool again. |
| Product is still impure after one recrystallization. | The chosen solvent may not be effective at separating the specific impurities present. The impurities may have very similar solubility to the product. | Try a different solvent system. For related 2-aminobenzothiazoles, ethanol and methanol have been used successfully for recrystallization.[6] Consider a multi-solvent system (e.g., dissolving in a good solvent and adding a poor solvent until the solution becomes turbid, then heating until clear and allowing to cool). |
General Purification and Handling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty removing solvent. | The compound may have trapped solvent within its crystal lattice. | Dry the purified solid under high vacuum for an extended period. Gentle heating under vacuum can also help, but monitor to ensure the compound does not decompose. |
| Material is a fine powder that is difficult to filter. | Crystals are too small due to rapid precipitation. | Allow the crystallization to proceed more slowly to encourage the growth of larger crystals. |
| Unsure of product purity. | Many commercial suppliers do not provide detailed analytical data for this compound. | Determine the melting point of the purified product. The free base has a melting point of 203-205 °C. Purity can also be assessed by techniques such as NMR spectroscopy or HPLC. |
Experimental Protocols
Recrystallization Protocol (General Method)
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on related compounds, alcohols like ethanol or methanol are good starting points.[6]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualized Workflows
Caption: Standard purification workflow for this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. N-(2-Chlorophenyl)thiourea | C7H7ClN2S | CID 737139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 4. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 5. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
minimizing the formation of regioisomers in 2-Amino-4-chlorobenzothiazole hydrobromide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of regioisomers during the synthesis of 2-Amino-4-chlorobenzothiazole hydrobromide.
Troubleshooting Guide: Minimizing Regioisomer Formation
The synthesis of 2-Amino-4-chlorobenzothiazole from N-(2-chlorophenyl)thiourea via electrophilic cyclization can sometimes lead to the formation of the undesired regioisomer, 2-Amino-7-chlorobenzothiazole. The following guide provides insights into controlling this regioselectivity.
Understanding the Reaction:
The formation of the benzothiazole ring is an intramolecular electrophilic aromatic substitution reaction. The thiourea group, after activation by an oxidizing agent (e.g., bromine), acts as the electrophile. It can attack the benzene ring at two possible positions relative to the chlorine atom: para or ortho.
-
Desired Reaction: Attack at the carbon para to the chlorine atom (C6 position of the aniline ring) yields the desired 2-Amino-4-chlorobenzothiazole.
-
Side Reaction: Attack at the carbon ortho to the chlorine atom (C2 position of the aniline ring) results in the formation of the undesired 2-Amino-7-chlorobenzothiazole regioisomer.
Key Factors Influencing Regioselectivity:
Both steric and electronic effects of the substituents on the aromatic ring play a crucial role in directing the electrophilic attack.
-
Electronic Effects: The chlorine atom is an ortho, para-directing deactivator. The thiourea group is an activating group. The interplay of these electronic effects influences the electron density at the potential sites of cyclization.
-
Steric Effects: The bulky nature of the thiourea group and the chlorine atom can sterically hinder the approach of the electrophile to certain positions on the ring, thereby influencing the product ratio.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| High percentage of 2-Amino-7-chlorobenzothiazole regioisomer | Reaction conditions favoring attack at the ortho position to the chlorine. | 1. Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the oxidizing agent (e.g., bromine). This can enhance the selectivity for the thermodynamically more stable product. 2. Solvent Choice: The polarity of the solvent can influence the stability of the intermediates. Experiment with less polar solvents to potentially favor the formation of the 4-chloro isomer. 3. Rate of Addition: Add the oxidizing agent slowly and in a controlled manner to maintain a low concentration of the reactive electrophile, which can improve selectivity. |
| Difficult separation of regioisomers | Similar polarity of the 4-chloro and 7-chloro isomers. | 1. Column Chromatography: Utilize a high-resolution silica gel column with an optimized eluent system. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents can be effective. 2. Recrystallization: Attempt fractional crystallization from different solvents. The solubility of the isomers may differ enough in a specific solvent to allow for enrichment of the desired product. 3. Derivatization: In challenging cases, consider derivatizing the amino group of the isomer mixture. The resulting derivatives may have different physical properties, facilitating separation, after which the protecting group can be removed. |
| Low overall yield | Incomplete reaction or product degradation. | 1. Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid excessively high temperatures, which can lead to decomposition. 2. Purity of Reagents: Ensure the starting materials, particularly the N-(2-chlorophenyl)thiourea, are of high purity. Impurities can lead to side reactions and lower yields. 3. Stoichiometry of Oxidizing Agent: Use the correct stoichiometry of the oxidizing agent. An excess can lead to over-oxidation and by-product formation, while an insufficient amount will result in an incomplete reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in the synthesis of 2-Amino-4-chlorobenzothiazole?
A1: The formation of the 2-Amino-7-chlorobenzothiazole regioisomer is a result of the electrophilic cyclization of the N-(2-chlorophenyl)thiourea intermediate occurring at the carbon atom ortho to the chlorine substituent, in competition with the desired attack at the para position.
Q2: How can I confirm the presence and ratio of the two regioisomers in my product mixture?
A2: The most effective methods for identifying and quantifying the regioisomers are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the two isomers based on the different chemical shifts and coupling patterns of the aromatic protons and carbons.
-
High-Performance Liquid Chromatography (HPLC): Using an appropriate column and mobile phase, HPLC can separate the two isomers, and the peak areas can be used to determine their relative ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to separate and identify the isomers based on their retention times and mass spectra.
Q3: Are there alternative synthesis routes that can provide higher regioselectivity for 2-Amino-4-chlorobenzothiazole?
A3: While the Hugerschoff reaction is a common method, exploring alternative strategies that offer greater regiocontrol may be beneficial. These could include transition-metal-catalyzed cross-coupling reactions or building the benzothiazole ring system from a precursor that already has the desired substitution pattern. However, these methods may involve more steps and less readily available starting materials.
Q4: Can computational chemistry help in predicting the regioisomer ratio?
A4: Yes, computational methods such as Density Functional Theory (DFT) can be used to model the reaction mechanism and calculate the activation energies for the formation of both regioisomers. This can provide valuable insights into the factors that control the regioselectivity and help in designing experiments to favor the desired product.
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4-chlorobenzothiazole
This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.
-
Preparation of N-(2-chlorophenyl)thiourea:
-
Dissolve 2-chloroaniline in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate) and an acid (e.g., hydrochloric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and isolate the N-(2-chlorophenyl)thiourea precipitate by filtration. Wash with cold water and dry.
-
-
Cyclization to 2-Amino-4-chlorobenzothiazole:
-
Suspend N-(2-chlorophenyl)thiourea in a suitable solvent (e.g., chloroform or acetic acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at low temperature for a specified period, monitoring the reaction by TLC.
-
Upon completion, the reaction is typically quenched, for example, by adding a solution of sodium bisulfite to remove excess bromine.
-
The product is then worked up, which may involve neutralization with a base (e.g., ammonia solution) to precipitate the free base of 2-Amino-4-chlorobenzothiazole.
-
The crude product is collected by filtration, washed, and dried.
-
-
Formation of the Hydrobromide Salt:
-
Dissolve the crude 2-Amino-4-chlorobenzothiazole in a suitable solvent (e.g., ethanol).
-
Add a solution of hydrobromic acid (HBr) until the precipitation of the hydrobromide salt is complete.
-
Collect the salt by filtration, wash with a cold solvent, and dry.
-
Note: Purification of the final product to remove the regioisomer may be necessary and can be achieved by recrystallization or column chromatography as mentioned in the troubleshooting guide.
Visualizations
Caption: Workflow for the synthesis of 2-Amino-4-chlorobenzothiazole, highlighting the formation of the regioisomeric byproduct.
Caption: Decision-making workflow for troubleshooting high regioisomer formation.
resolving inconsistencies in the biological activity of synthesized 2-Amino-4-chlorobenzothiazole hydrobromide
This guide is designed for researchers, scientists, and drug development professionals to address and resolve inconsistencies in the biological activity of synthesized 2-Amino-4-chlorobenzothiazole hydrobromide.
Troubleshooting Guide
Experiencing variability in your experimental results can be challenging. This guide provides a systematic approach to identifying the source of the inconsistency, whether it originates from the chemical integrity of your compound or the biological assay itself.
Logical Troubleshooting Workflow
Use the following workflow to diagnose the root cause of inconsistent biological activity.
Caption: A step-by-step workflow for troubleshooting inconsistent results.
Frequently Asked Questions (FAQs)
Category 1: Synthesis, Purity, and Characterization
Q1: My synthesized compound has a different melting point than reported. What could be the issue?
A1: A discrepancy in the melting point is a primary indicator of impurities. The literature reports the melting point for 2-Amino-4-chlorobenzothiazole (the free base) to be around 203-205 °C. The hydrobromide salt will have a different, likely higher, melting point. A broad melting range or a lower-than-expected value suggests the presence of residual starting materials, solvents, or side products. We recommend re-purification by recrystallization or column chromatography.
Q2: The ¹H NMR spectrum of my compound shows unexpected peaks. How do I interpret this?
A2: Unexplained peaks in your NMR spectrum point to impurities. Common sources include residual solvents (e.g., acetone, ethanol), unreacted starting materials like N-(2-chlorophenyl)thiourea, or isomers formed during synthesis. Compare your spectrum against a known standard if possible. Integration of the peaks can help quantify the level of impurity. Refer to the Purity Analysis Troubleshooting table below for potential impurities and their expected spectral regions.
Q3: What is the best way to confirm the purity of my final compound?
A3: A combination of techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A pure compound should yield a single, sharp peak. See Protocol 1 for a detailed methodology.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. For the hydrobromide salt, you will typically observe the mass of the free base (C₇H₅ClN₂S, MW: 184.65 g/mol ).
-
Melting Point Analysis: As discussed, a sharp melting point close to the expected value indicates high purity.
Data Presentation: Purity and Properties
Table 1: Physicochemical Properties of 2-Amino-4-chlorobenzothiazole and its Hydrobromide Salt
| Property | 2-Amino-4-chlorobenzothiazole (Free Base) | 2-Amino-4-chlorobenzothiazole HBr (Salt) |
| CAS Number | 19952-47-7 | 27058-83-9[1] |
| Molecular Formula | C₇H₅ClN₂S | C₇H₅ClN₂S·HBr[1] |
| Molecular Weight | 184.65 g/mol | 265.57 g/mol [1] |
| Appearance | Cream-colored crystalline solid[2] | Data not available (typically off-white to tan solid) |
| Melting Point | 203-205 °C | Not specified, expected to be higher than free base |
| Solubility | Soluble in DMSO, Acetone, Chloroform[3] | Likely soluble in water, DMSO, methanol |
Table 2: Troubleshooting Common Synthesis Impurities
| Potential Impurity | Analytical Signature (¹H NMR) | Potential Effect on Biological Activity |
| N-(2-chlorophenyl)thiourea | Peaks corresponding to thiourea protons | May have its own biological activity or compete with the active compound, leading to confusing results. |
| Residual Solvents (Ethanol, Acetone) | Characteristic solvent peaks (e.g., triplet/quartet for ethanol) | Can affect cell viability in biological assays, leading to false positives or negatives.[4] |
| Isomeric Byproducts | Aromatic peaks in slightly different positions | Isomers may be inactive or have a different activity profile, effectively lowering the concentration of the desired compound. |
| Degradation Products | Broadening of peaks, disappearance of expected signals | Degradation reduces the effective concentration of the active compound, leading to weaker or no activity. |
Category 2: Compound Handling, Storage, and Stability
Q4: How should I store the hydrobromide salt of 2-Amino-4-chlorobenzothiazole?
A4: As a hydrobromide salt, the compound is likely hygroscopic. Store it in a tightly sealed container in a desiccator at 4°C for long-term stability. Protect it from light and moisture to prevent degradation. Amines can be susceptible to oxidation over time[2][5].
Q5: My compound's biological activity seems to decrease over time in solution. Why is this happening?
A5: This suggests the compound may be unstable in your chosen solvent or under your experimental conditions (e.g., in aqueous cell culture media). Prepare stock solutions fresh in an appropriate solvent like DMSO and make working dilutions immediately before use. Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation or precipitation.[4] If instability is suspected, perform a time-course experiment where the compound is incubated in the assay medium for varying lengths of time before adding it to the cells or target.
Q6: What is the best solvent to use for this compound in biological assays?
A6: For in vitro assays, DMSO is a common choice for initial stock solutions due to its high solubilizing power[3]. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) as it can be toxic to cells. The hydrobromide salt may have improved solubility in aqueous buffers compared to the free base, which should be verified experimentally. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Category 3: Biological Assays and Data Interpretation
Q7: I am seeing significant variation in my results between different batches of the compound. What should I do?
A7: This is a classic reproducibility issue that often points back to the compound's purity.[6] Each new batch must be independently characterized and validated using the methods described in Q3 to ensure its identity, purity, and concentration are consistent. Minor, undetected impurities in one batch can have significant biological consequences that are absent in another.[7]
Q8: The biological activity I observe is different from what is reported in the literature for similar benzothiazoles. What does this mean?
A8: Biological activity is highly structure-dependent. The 4-chloro substitution on the benzothiazole ring can significantly alter its pharmacological properties compared to other substitution patterns. Furthermore, different assay systems (e.g., different cell lines, bacterial strains, or target enzymes) can yield different results.[6] Ensure your experimental conditions are as close as possible to the cited literature. If conditions differ, your results may represent a novel finding for this specific compound in your system. Benzothiazole derivatives have been reported to have a wide range of activities, including antimicrobial, antifungal, and anticancer effects.[8][9]
Q9: What are the most critical parameters to control in my biological assay to ensure reproducibility?
A9: The "reproducibility crisis" is a known challenge in life sciences.[6] Key factors to control include:
-
Reagent Quality: Use high-quality, validated reagents and record lot numbers.[4]
-
Biological Materials: Use cell lines from a certified source and ensure they are free from contamination. Use consistent passage numbers, as cell characteristics can change over time.[7][10]
-
Assay Conditions: Strictly control parameters like cell seeding density, incubation times, temperature, and CO₂ levels.
-
Positive and Negative Controls: Always include appropriate controls to validate the assay's performance in each run.
Table 3: Critical Parameters for a Standard In Vitro Cell-Based Assay
| Parameter | Common Source of Variability | Recommendation |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes.[7] | Use cells within a defined, low passage number range. |
| Compound Dilution | Serial dilution errors can lead to incorrect final concentrations. | Use calibrated pipettes and prepare fresh dilutions for each experiment. |
| Incubation Time | Insufficient or excessive incubation can lead to weak or non-specific effects. | Optimize and standardize the incubation time for your specific assay. |
| Plate Edge Effects | Evaporation from wells on the edge of a microplate can alter concentrations. | Avoid using the outermost wells or fill them with sterile buffer/media. |
| Operator Variation | Differences in pipetting technique or timing between users. | Develop and adhere to a detailed Standard Operating Procedure (SOP).[4] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). Filter and degas both phases.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where the compound has high absorbance (e.g., 254 nm).
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes), followed by a hold and re-equilibration step.
-
-
Data Analysis: Integrate the area of all peaks detected. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity level of >95% is generally required for biological studies.
Protocol 2: Standard Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted for determining antibacterial activity.
-
Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., S. aureus or E. coli) overnight. Dilute the culture in fresh broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a 1 mg/mL stock solution of 2-Amino-4-chlorobenzothiazole HBr in DMSO. Perform a two-fold serial dilution in a 96-well plate using the appropriate broth to achieve a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Wells with bacteria and broth only (no compound).
-
Negative Control: Wells with broth only (no bacteria).
-
Vehicle Control: Wells with bacteria, broth, and the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Visualizations
General Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of the target compound.
Hypothetical Signaling Pathway for Assay Development
This diagram illustrates a generic kinase signaling pathway that could be investigated as a potential mechanism of action for a novel inhibitor like a benzothiazole derivative.
Caption: A hypothetical kinase cascade as a potential drug target.
References
- 1. scbt.com [scbt.com]
- 2. 2-Benzothiazolamine, 4-chloro- | C7H5ClN2S | CID 29872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-chlorobenzothiazole | CAS:19952-47-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. kosheeka.com [kosheeka.com]
- 5. 2-AMINO-4-CHLOROBENZOTHIAZOLE | 19952-47-7 [chemicalbook.com]
- 6. What is the reproducibility crisis in life sciences? [abcam.com]
- 7. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 8. facm.ucl.ac.be [facm.ucl.ac.be]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. donotedit.com [donotedit.com]
challenges in the scale-up of 2-Amino-4-chlorobenzothiazole hydrobromide production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Amino-4-chlorobenzothiazole hydrobromide production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during process scale-up.
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Consider extending the reaction time or cautiously increasing the temperature. |
| Side Reactions: Formation of byproducts due to incorrect stoichiometry or temperature excursions. | Ensure precise control of reagent addition and reaction temperature. Investigate potential side reactions through literature review and analytical characterization of impurities. | |
| Loss during Workup/Isolation: Product loss during extraction, filtration, or crystallization steps. | Optimize workup procedures to minimize handling losses. Ensure efficient phase separation and complete precipitation/crystallization. | |
| Poor Product Quality (Low Purity) | Presence of Unreacted Starting Materials: Incomplete conversion of reactants. | As with low yield, ensure complete reaction by optimizing reaction time and temperature. |
| Formation of Impurities: Side reactions, degradation of product or starting materials. | Characterize impurities to understand their formation mechanism. Adjust reaction conditions (e.g., temperature, solvent, catalyst) to minimize their formation. Consider a purification step for raw materials if they are a source of impurities. | |
| Inefficient Purification: Suboptimal crystallization or recrystallization conditions. | Screen different solvents and solvent mixtures for crystallization. Optimize cooling profiles and agitation to control crystal size and purity. | |
| Coloration of Product | Presence of Oxidized Impurities: Air oxidation of the amino group or other sensitive functionalities. | Conduct reactions and workup under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Charring/Degradation: Localized overheating during the reaction. | Improve agitation and heat transfer within the reactor. Use a jacketed reactor with precise temperature control. | |
| Difficulties in Filtration | Fine Particle Size: Rapid precipitation or crystallization leading to small, difficult-to-filter particles. | Control the rate of precipitation or crystallization by adjusting the addition rate of anti-solvent or the cooling rate. |
| Gummy or Oily Product: Incomplete reaction or presence of low-melting impurities. | Ensure the reaction has gone to completion. Consider an additional purification step (e.g., washing with a non-solvent) to remove oily impurities before filtration. | |
| Exothermic Runaway | Poor Heat Removal: Inadequate cooling capacity for the reaction's heat generation, especially at a larger scale. | Perform a thorough thermal hazard assessment before scale-up. Ensure the reactor's cooling system is sufficient to handle the heat of reaction. Consider semi-batch or continuous addition of reagents to control the rate of heat generation. |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters to control during the scale-up of the this compound synthesis?
The most critical parameters are temperature, reagent addition rate, and agitation. The synthesis of 2-aminobenzothiazoles often involves exothermic steps, and inadequate temperature control can lead to side reactions and impurity formation. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal more challenging. Therefore, a robust cooling system and careful control of reagent addition to manage the reaction exotherm are crucial. Efficient agitation is necessary to ensure homogeneous mixing and heat distribution.
2. What are the common impurities observed in the production of this compound and how can they be controlled?
Common impurities can include unreacted starting materials (e.g., 2,5-dichloroaniline), over-reacted or side-products from the cyclization reaction, and potential regioisomers. The formation of these impurities is often influenced by reaction temperature and the purity of the starting materials. Control strategies include:
-
Using high-purity raw materials.
-
Maintaining strict temperature control to prevent side reactions.
-
Optimizing the stoichiometry of the reactants.
-
Implementing an appropriate purification method , such as recrystallization from a suitable solvent system, to remove impurities from the final product.
3. How can I improve the filtration characteristics of the this compound product?
Difficult filtration is often due to a small particle size or the presence of amorphous material. To improve filterability:
-
Control the crystallization process: A slower, controlled crystallization by gradually cooling the solution or by the slow addition of an anti-solvent can lead to larger, more uniform crystals that are easier to filter.
-
Optimize the final pH: The pH of the solution during precipitation can significantly affect the particle morphology.
-
Introduce seeding: Adding a small amount of pre-existing crystals (seeds) to the supersaturated solution can promote the growth of larger crystals.
4. What are the safety considerations for the scale-up of this process?
The synthesis of this compound may involve hazardous reagents and exothermic reactions. A thorough risk assessment is essential. Key safety considerations include:
-
Thermal Hazards: The potential for a runaway reaction should be evaluated using techniques like reaction calorimetry.[1][2][3] Ensure adequate cooling capacity and an emergency shutdown plan are in place.
-
Chemical Hazards: Handle all chemicals with appropriate personal protective equipment (PPE). Refer to the Safety Data Sheets (SDS) for all materials used.
-
Process Safety Management: Implement robust process control and monitoring systems to maintain the reaction within safe operating parameters.
Experimental Protocols
Illustrative Laboratory Scale Synthesis of 2-Amino-4-chlorobenzothiazole
This protocol is a generalized representation based on common synthetic routes for 2-aminobenzothiazoles. Note: This is for informational purposes only and should be adapted and optimized for specific laboratory conditions and safety protocols.
Reaction: Cyclization of 2,5-dichloroaniline with potassium thiocyanate.
Materials:
-
2,5-dichloroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
Procedure:
-
Dissolve 2,5-dichloroaniline in glacial acetic acid in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium thiocyanate in acetic acid, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Slowly add bromine dropwise, keeping the temperature below 10°C.
-
After the bromine addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or HPLC.
-
Pour the reaction mixture into ice-water.
-
Neutralize the mixture with ammonium hydroxide to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-Amino-4-chlorobenzothiazole.
Formation of the Hydrobromide Salt:
-
Dissolve the purified 2-Amino-4-chlorobenzothiazole in a suitable solvent (e.g., ethanol, isopropanol).
-
Slowly add a concentrated solution of hydrobromic acid (HBr) with stirring.
-
The hydrobromide salt will precipitate.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and hydrobromide salt formation of 2-Amino-4-chlorobenzothiazole.
Caption: A logical troubleshooting workflow for common production issues.
References
analytical methods for detecting trace impurities in 2-Amino-4-chlorobenzothiazole hydrobromide samples
This technical support center provides guidance on analytical methods for detecting trace impurities in 2-Amino-4-chlorobenzothiazole hydrobromide samples. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its impurities.
Issue 1: Peak Tailing for the Main Analyte and Impurity Peaks in RP-HPLC
-
Question: My chromatogram shows significant peak tailing for 2-Amino-4-chlorobenzothiazole and its related impurities. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing is a common issue when analyzing basic compounds like aminobenzothiazoles.[1][2] The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[4][5]
-
Low pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) using an acidic modifier like formic acid, acetic acid, or phosphoric acid can protonate the silanol groups, reducing their interaction with the protonated amine groups of the analyte.[1][5]
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH 8-10 with a suitable buffer like ammonium bicarbonate) can deprotonate the analyte, making it less likely to interact with the stationary phase. However, ensure your column is stable at high pH.
-
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping blocks a significant portion of the residual silanol groups, minimizing secondary interactions.[3]
-
Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can suppress MS ionization if using an LC-MS system.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[2][6] Try diluting your sample and re-injecting.
-
Column Contamination: Contaminants from previous injections can also cause peak shape issues. Flush the column with a strong solvent to clean it.[1][6]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Issue 2: Poor Resolution Between Impurity Peaks
-
Question: I am unable to separate two closely eluting impurity peaks. How can I improve the resolution?
-
Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). The different solvent properties can alter the selectivity.
-
Gradient Slope: If using a gradient, make the gradient shallower around the elution time of the critical pair. This will increase the separation between the peaks.
-
-
Adjust Mobile Phase pH: A small change in pH can significantly impact the retention times of ionizable impurities, thus improving separation.[4][5]
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer run times.
-
Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) will significantly increase efficiency and resolution.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities in this compound?
-
A1: Impurities can originate from the synthesis process or from degradation.
-
Process-related impurities: These may include starting materials, intermediates, and by-products. For example, impurities could arise from the cyclization of the corresponding arylthiourea.[7]
-
Degradation products: These can form under stress conditions like heat, light, humidity, acid/base hydrolysis, and oxidation.[8][9][10] Forced degradation studies are necessary to identify these potential degradants.[8][9][10]
-
-
-
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
-
A2: A combination of techniques is often ideal.
-
RP-HPLC with UV detection: This is the workhorse for quantitative analysis of non-volatile impurities.[11]
-
LC-MS/MS: This is invaluable for the identification and structural elucidation of unknown impurities and degradation products, offering high sensitivity and specificity.[12][13]
-
GC-MS: This is suitable for the analysis of volatile or semi-volatile impurities, such as residual solvents.[11]
-
-
-
Q3: How do I perform a forced degradation study for this compound?
-
A3: Forced degradation studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[8][9][10]
-
Acid/Base Hydrolysis: Treat the sample with dilute HCl and NaOH at elevated temperatures.
-
Oxidation: Expose the sample to a solution of hydrogen peroxide.
-
Thermal Stress: Heat the solid sample in an oven.
-
Photolytic Stress: Expose the sample to UV and visible light. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[10]
-
-
Experimental Protocols
1. Proposed RP-HPLC Method for Impurity Profiling
This method is a starting point and should be validated for your specific application.
-
Instrumentation: HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) % B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
2. Proposed GC-MS Method for Residual Solvents
-
Instrumentation: Gas chromatograph with a mass spectrometer.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: m/z 35-350.
-
Sample Preparation: Dissolve the sample in a suitable solvent like DMSO or DMF. Headspace analysis is often preferred for residual solvents.
Data Presentation
Table 1: Hypothetical Impurity Profile of a this compound Batch
| Impurity | Retention Time (min) | Limit of Detection (LOD) (%) | Limit of Quantitation (LOQ) (%) | Amount Detected (%) |
| Impurity A | 8.5 | 0.01 | 0.03 | 0.08 |
| Impurity B | 12.2 | 0.02 | 0.05 | Not Detected |
| Impurity C | 15.7 | 0.01 | 0.04 | 0.12 |
| Unknown Impurity | 18.1 | - | - | 0.06 |
Table 2: System Suitability Parameters for the Proposed HPLC Method
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Main Peak) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Main Peak) | ≥ 2000 | 8500 |
| Resolution (between critical pair) | ≥ 1.5 | 2.1 |
| %RSD of 6 replicate injections | ≤ 2.0% | 0.8% |
Visualizations
Caption: General experimental workflow for impurity analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 8. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. chimia.ch [chimia.ch]
- 13. gcms.cz [gcms.cz]
Validation & Comparative
methods for the structural validation of synthesized 2-Amino-4-chlorobenzothiazole hydrobromide
A Comparative Guide to the Structural Validation of 2-Amino-4-chlorobenzothiazole Hydrobromide
The rigorous confirmation of a molecule's chemical structure is a critical step in chemical synthesis, particularly within the realm of drug discovery and development. For a synthesized compound like this compound, a combination of spectroscopic and analytical techniques is essential for unambiguous structural validation. This guide provides a comparative overview of the primary methods employed for this purpose, complete with experimental protocols and representative data based on the free base and analogous structures.
The validation process typically follows a hierarchical approach, starting with techniques that confirm the presence of key functional groups and the overall molecular framework, and culminating in methods that provide definitive three-dimensional structure.
Caption: Experimental workflow for the synthesis and structural validation of 2-Amino-4-chlorobenzothiazole HBr.
Primary Spectroscopic Methods
A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is typically used to build a comprehensive picture of the synthesized molecule.
A Comparative Analysis of the Biological Activity of 2-Amino-4-chlorobenzothiazole Hydrobromide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activity of 2-Amino-4-chlorobenzothiazole hydrobromide and its structurally related analogs. The information presented herein is curated from scientific literature and is intended to inform research and development in medicinal chemistry and pharmacology. We will delve into the anticancer, antimicrobial, and anticonvulsant properties of these compounds, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Introduction to 2-Aminobenzothiazoles
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The versatility of this heterocyclic system allows for substitutions at various positions, leading to a diverse library of analogs with distinct pharmacological profiles. This guide focuses on 2-Amino-4-chlorobenzothiazole and its analogs, exploring how modifications to the substitution pattern on the benzothiazole ring influence their biological effects.
Comparative Biological Activity
The biological activities of 2-Amino-4-chlorobenzothiazole and its analogs are multifaceted, with prominent effects observed in the realms of cancer, microbial infections, and neurological disorders.
Anticancer Activity
Substituted 2-aminobenzothiazoles have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and EGFR pathways.[3][4][5][6]
Comparative Data:
While direct comparative studies focusing solely on 2-Amino-4-chlorobenzothiazole and its close positional isomers are limited, the available data on various substituted analogs allows for an inferential structure-activity relationship (SAR) analysis. The position and nature of the substituent on the benzothiazole ring play a crucial role in determining the cytotoxic potency.
| Compound | Substitution | Target Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Chloro | Not Specified | Data Not Available | |
| Analog 2 | 6-Fluoro, 7-Chloro | MCF-7 (Breast) | Not Specified | [7] |
| Analog 3 | 6-Fluoro, 7-Chloro | HepG2 (Liver) | Not Specified | [7] |
| Analog 4 | 6-Fluoro, 7-Chloro | B16 (Melanoma) | Not Specified | [7] |
| Analog 5 | 6-Fluoro, 7-Chloro | A-549 (Lung) | Not Specified | [7] |
| Analog 6 | 6-Fluoro, 7-Chloro | HeLa (Cervical) | Not Specified | [7] |
Signaling Pathways in Anticancer Activity:
The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their interaction with critical signaling cascades that regulate cell growth, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer.[3][8][9][10][11] Inhibition of this pathway by small molecules like 2-aminobenzothiazole derivatives can lead to the induction of apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-aminobenzothiazole analogs.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical regulator of cell proliferation and is a common target for anticancer therapies.[4][12][13][14][15]
Caption: EGFR signaling pathway and the inhibitory action of 2-aminobenzothiazole analogs.
Antimicrobial Activity
2-Aminobenzothiazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various bacterial and fungal strains.[16][17][18][19][20][21][22][23] The presence and position of substituents on the benzothiazole ring significantly influence their antimicrobial efficacy.
Comparative Data:
The following table summarizes the antimicrobial activity of some substituted 2-aminobenzothiazole analogs against common bacterial strains.
| Compound | Substitution | Escherichia coli (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Reference |
| Analog 7 | 2-Amino (unsubstituted) | >100 | >100 | [16] |
| Analog 8 | 4-Chloro | Moderate Activity | Moderate Activity | [18] |
| Analog 9 | 6-Chloro | Not Specified | Not Specified | [24] |
| Analog 10 | 6-Nitro | Not Specified | Not Specified | [25] |
Note: "Moderate Activity" indicates that the compounds showed inhibition, but specific MIC values were not provided in the cited source. Direct comparison of potency is challenging without uniform quantitative data.
Anticonvulsant Activity
Several 2-aminobenzothiazole derivatives have been investigated for their anticonvulsant properties, showing promise in preclinical models of epilepsy.[26][27][28][29][30] The mechanism of action is often associated with the modulation of voltage-gated sodium channels.[31][32][33][34][35]
Comparative Data:
The anticonvulsant activity is typically evaluated using the maximal electroshock (MES) test, with the effective dose 50 (ED50) being a key parameter.
| Compound | Substitution | MES Test ED50 (mg/kg) | Reference |
| Analog 11 | 6-((3-fluorobenzyl)oxy) | 50.8 | [26][27] |
| Analog 12 | 6-((4-fluorobenzyl)oxy) | 54.8 | [26][27][28] |
| Analog 13 | N-[4-(benzothiazole-2-yl) phenyl] 3-chloro benzene sulfonamide | Potent Activity | [29] |
Mechanism of Anticonvulsant Action:
The anticonvulsant effect of many drugs, including potentially 2-aminobenzothiazole analogs, involves the stabilization of the inactive state of voltage-gated sodium channels, which reduces neuronal hyperexcitability.
Caption: Mechanism of action of anticonvulsant drugs targeting voltage-gated sodium channels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities discussed in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-Amino-4-chlorobenzothiazole analogs) and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well and incubated for a further 2-4 hours. In this step, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT assay to determine in vitro anticancer activity.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli or S. aureus) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Protocol:
-
Animal Preparation: Laboratory animals (typically mice or rats) are used for the experiment.
-
Compound Administration: The test compounds are administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a specific pretreatment time, a brief electrical stimulus is delivered through corneal or ear electrodes to induce a maximal seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
Conclusion
This compound and its analogs represent a promising class of compounds with diverse biological activities. The available data, although not always directly comparative, suggests that the nature and position of substituents on the benzothiazole ring are critical determinants of their anticancer, antimicrobial, and anticonvulsant potency. Further systematic structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of these compounds and to guide the design of more potent and selective analogs. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this exciting field of drug discovery.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. jocpr.com [jocpr.com]
- 17. Synthesis and antimicrobial activity of 2-substituted benzothiazoles | Radeva | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 18. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 19. ijsrp.org [ijsrp.org]
- 20. researchgate.net [researchgate.net]
- 21. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 22. facm.ucl.ac.be [facm.ucl.ac.be]
- 23. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice [mdpi.com]
- 31. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 32. Mechanisms of Action of Antiepileptic Drugs | Neupsy Key [neupsykey.com]
- 33. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 34. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 35. jove.com [jove.com]
A Comparative Guide to the Efficacy of 2-Amino-4-chlorobenzothiazole Hydrobromide as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the corrosion inhibition efficacy of 2-Amino-4-chlorobenzothiazole hydrobromide (ACBT) against other major classes of corrosion inhibitors. The information is compiled from peer-reviewed studies, presenting a clear overview of performance based on available experimental data.
Executive Summary
2-Amino-4-chlorobenzothiazole (ACBT) demonstrates high efficacy as a corrosion inhibitor, particularly for steel in acidic environments. It operates as a mixed-type inhibitor, forming a protective adsorbed layer on the metal surface. While direct comparative studies against all major classes of inhibitors under identical conditions are limited, this guide synthesizes available data to offer a comprehensive overview of its performance relative to other established inhibitor types such as benzothiazole derivatives, imidazolines, quaternary ammonium salts, and phosphonates.
Performance of this compound
2-Amino-4-chlorobenzothiazole has been shown to be an effective corrosion inhibitor for X65 steel in sulfuric acid solution.[1][2] It functions by adsorbing onto the metal surface, a process that conforms to the Langmuir adsorption isotherm, indicating the formation of a monolayer.[1][2] The molecule contains nitrogen and sulfur atoms, which are active centers for adsorption on the steel surface.[1][2]
Electrochemical studies classify ACBT as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2] At a concentration of 5 mM in 0.5 M H2SO4, it has been reported to achieve an impressive inhibition efficiency of up to 93.9%.[2]
Table 1: Quantitative Data for 2-Amino-4-chlorobenzothiazole (ACBT)
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Corrosion Current Density (i_corr) (A/cm²) | Reference |
| 2-Amino-4-chlorobenzothiazole | X65 Steel | 0.5 M H₂SO₄ | 5 mM | 298 K (25°C) | 93.9 | 2.05 x 10⁻⁵ | [2] |
Comparison with Other Corrosion Inhibitors
This section compares the performance of ACBT with other classes of corrosion inhibitors. It is important to note that the experimental conditions in the cited studies may vary, which can influence the reported inhibition efficiencies.
Other Benzothiazole Derivatives
Benzothiazole and its derivatives are a well-established class of corrosion inhibitors. Their efficacy is attributed to the presence of heteroatoms (N and S) and the planar structure of the benzothiazole ring, which facilitates strong adsorption on metal surfaces.
Table 2: Performance of Other Benzothiazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| 2-Mercaptobenzothiazole (2-MBT) | Galvanised Steel | NaCl solution | 1 mM | Not Specified | 81 | [3][4] |
| 2-Aminobenzothiazole (2-ABT) | Galvanised Steel | NaCl solution | 1 mM | Not Specified | Not specified, but lower than 2-MBT | [3] |
| BTMA-2 | Carbon Steel | 2 M HCl | Not Specified | Not Specified | 93.1 | [5] |
| ATBA | Mild Steel | 15% HCl | 200 ppm | Not Specified | 98.11 | [6] |
Imidazolines
Imidazoline and its derivatives are widely used, especially in the oil and gas industry. They are known for their ability to form persistent films on metal surfaces.
Table 3: Performance of Imidazoline Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| Oleic acid imidazoline | Q235 steel | 3.5% NaCl (CO₂ saturated) | Not Specified | Not Specified | Higher than corresponding amide | [7] |
| Tall oil-based aminoethyl imidazoline | Not Specified | Not Specified | 1000 ppm | 149°C | 85-90 | [8] |
Quaternary Ammonium Salts
Quaternary ammonium salts are cationic surfactants that are effective corrosion inhibitors in various acidic media. Their long hydrocarbon chains contribute to the formation of a hydrophobic barrier on the metal surface.
Table 4: Performance of Quaternary Ammonium Salts
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| Quaternium-22 (Q-22) | C-steel | 5 M HCl | 2.22 mmol·L⁻¹ | 30°C | 51 | [9] |
| PMBF | C1018 Steel | 17.5% HCl | 42.02 x 10⁻⁵ M | 313 K (40°C) | 98.5 | [10] |
| Surfactant 3 (a quaternary ammonium salt) | Not Specified | H₂SO₄ | 0.005 M | Not Specified | 99.61 | [11] |
Phosphonates
Phosphonates are known for their effectiveness in neutral to alkaline conditions and their ability to act as scale and corrosion inhibitors.
Table 5: Performance of Phosphonates
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| Diethyl ((4-(dimethylamino)phenyl)(phenylamino)methyl) phosphonate | XC48 carbon steel | 0.5 M H₂SO₄ | Not Specified | 25°C | High (quantitative data not specified in abstract) | [12] |
Experimental Protocols
The data presented in this guide were primarily obtained using the following key experimental techniques:
-
Potentiodynamic Polarization: This electrochemical technique measures the current response of a metal sample to a controlled change in its electrical potential. From the resulting polarization curve, key parameters such as the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes are determined. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
-
Electrochemical Impedance Spectroscopy (EIS): EIS is another electrochemical method that provides information about the corrosion resistance of the metal and the properties of the inhibitor film. It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The charge transfer resistance (R_ct) is a key parameter obtained from EIS, which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated as: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
-
Weight Loss Method: This is a gravimetric technique where a pre-weighed metal coupon is immersed in the corrosive medium with and without the inhibitor for a specific duration. The weight loss of the coupon is then measured, and the corrosion rate and inhibition efficiency are calculated.
-
Surface Analysis Techniques: Techniques such as Scanning Electron Microscopy (SEM) are often used to visualize the morphology of the metal surface before and after exposure to the corrosive environment, with and without the inhibitor, to confirm the formation of a protective film.
Visualizing Mechanisms and Workflows
Corrosion Inhibition Mechanism of 2-Amino-4-chlorobenzothiazole
References
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]
- 5. synthesis-and-inhibitive-characteristic-of-two-benzothiazole-derivatives-towards-the-corrosion-of-carbon-steel-in-hydrochloric-acid-solutions - Ask this paper | Bohrium [bohrium.com]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. Comparison of the corrosion inhibition performance of imidazoline and its intermediate amide [journal.buct.edu.cn]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of a Novel Quaternary Ammonium Salt as a Corrosion Inhibitor for Oil-Well Acidizing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a compound is paramount for its identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic properties of 2-Amino-4-chlorobenzothiazole and related benzothiazole derivatives, supported by experimental data and detailed methodologies.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 2-Amino-4-chlorobenzothiazole and its related derivatives. These values are compiled from various sources and provide a basis for structural comparison.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FTIR (cm-1) | Mass Spec. (m/z) | UV-Vis (λmax, nm) |
| 2-Amino-4-chlorobenzothiazole | Aromatic protons and amine protons.[1] | Aromatic and thiazole ring carbons. | Key stretches: N-H, C=N, C-Cl, aromatic C-H.[1] | [M]+ at 184.[1] | Not explicitly found. |
| 2-Aminobenzothiazole | Aromatic protons and amine protons. | Aromatic and thiazole ring carbons. | Key stretches: N-H, C=N, aromatic C-H. | [M]+ at 150. | 250, 284, 296. |
| 2-Amino-4-methylbenzothiazole | Aromatic protons, amine protons, and methyl protons. | Aromatic, thiazole ring, and methyl carbons. | Key stretches: N-H, C=N, C-H (methyl), aromatic C-H.[2] | [M]+ at 164.[3] | Not explicitly found. |
| 2-Amino-6-chlorobenzothiazole | Aromatic protons and amine protons.[4] | Aromatic and thiazole ring carbons. | Key stretches: N-H, C=N, C-Cl, aromatic C-H. | [M]+ at 184.[5] | Not explicitly found. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7] The choice of solvent depends on the solubility of the analyte.
-
Transfer to NMR Tube: Transfer the solution to a clean 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the 1H and 13C NMR spectra. Important parameters to set include the number of scans, relaxation delay, and pulse width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal.[8] Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
-
Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the FTIR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and correlate them to specific functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H bending).[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule, particularly in conjugated systems.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol, or water) with a known concentration.[10][11] The solvent should be transparent in the UV-Vis region of interest.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorbance spectrum over a specific wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to specific electronic transitions within the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods for organic molecules include direct infusion or coupling with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[12]
-
Ionization: The sample molecules are ionized. Electron Impact (EI) is a common technique that can cause fragmentation, providing structural information.[13] Softer ionization techniques like Electrospray Ionization (ESI) can be used to observe the molecular ion with less fragmentation.[14]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern can be analyzed to deduce the structure of the molecule.[12]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel benzothiazole derivative.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a novel benzothiazole derivative.
References
- 1. 2-Benzothiazolamine, 4-chloro- | C7H5ClN2S | CID 29872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-chlorobenzothiazole (95-24-9) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Amino-6-chlorobenzothiazole 99 95-24-9 [sigmaaldrich.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Fourier transform infrared spectroscopy [bio-protocol.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-4-chlorobenzothiazole Hydrobromide
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of two common analytical methods for the quantification of 2-Amino-4-chlorobenzothiazole hydrobromide, a key chemical intermediate. The comparison will focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, with a focus on validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is highly specific and sensitive. It is widely used in the pharmaceutical industry for the identification, quantification, and purification of compounds.[6][7] HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For quantification, a UV detector is commonly employed to measure the analyte's absorbance at a specific wavelength as it elutes from the column.
UV-Vis Spectrophotometry is a simpler and more rapid analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is often used for the quantification of pure substances or for assays where the analyte has a distinct chromophore and minimal interference from other components.
Comparative Validation Data
The following tables summarize the typical validation parameters for the quantification of this compound using HPLC-UV and UV-Vis Spectrophotometry. The data presented is representative of what would be expected from a validated method for a small molecule API.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry | ICH Acceptance Criteria |
| Specificity | High (Separates analyte from impurities) | Low (Prone to interference from other absorbing species) | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1][2][3] |
| Linearity (r²) | > 0.999 | > 0.998 | Correlation coefficient (r) of at least 0.995.[2] |
| Range (µg/mL) | 1 - 100 | 5 - 50 | 80% to 120% of the test concentration for assays.[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Typical recovery for the drug substance is expected to be about 99 – 101%.[4] |
| Precision (%RSD) | < 2.0% | < 3.0% | RSD values below 2% for assay methods are typically recommended.[2] |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 3 | The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy. |
| Robustness | High | Moderate | The method's ability to remain unaffected by small, deliberate variations in method parameters.[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed to provide high specificity and sensitivity for the quantification of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% v/v orthophosphoric acid in water and acetonitrile (e.g., 55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 272 nm).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve this compound in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to a final concentration within the linear range.
3. Validation Procedure:
-
Specificity: Inject a blank (mobile phase), a standard solution, a sample solution, and a spiked sample solution to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate injections of the standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
UV-Vis Spectrophotometry Method
This method offers a rapid and straightforward approach for quantification, suitable for routine analysis of pure samples.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Standard and Sample Preparation:
-
Solvent: A suitable solvent in which the analyte is soluble and stable, and which does not absorb at the analytical wavelength (e.g., methanol or 0.1 M HCl).
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 5, 10, 20, 30, 40, 50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the solvent to a final concentration within the linear range.
3. Validation Procedure:
-
Wavelength Selection (λmax): Scan the UV spectrum of a standard solution to determine the wavelength of maximum absorbance.
-
Specificity: Scan the UV spectra of a blank (solvent), a standard solution, and a sample solution to identify any potential interfering absorbing species.
-
Linearity: Measure the absorbance of the working standard solutions and construct a calibration curve by plotting absorbance against concentration.
-
Accuracy: Perform recovery studies by analyzing samples of known concentration.
-
Precision:
-
Repeatability: Measure the absorbance of six replicate preparations of the standard solution.
-
Intermediate Precision: Repeat the analysis on a different day.
-
-
Robustness: Evaluate the effect of small variations in pH or solvent composition on the absorbance.
Visualization of Experimental Workflows
Caption: HPLC-UV experimental workflow.
Caption: UV-Vis Spectrophotometry experimental workflow.
Conclusion
Both HPLC-UV and UV-Vis Spectrophotometry are viable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC-UV is the preferred method for samples containing impurities or other excipients due to its high specificity. It is also more sensitive, with lower limits of detection and quantification. This makes it ideal for quality control, stability studies, and the analysis of complex matrices.
-
UV-Vis Spectrophotometry is a cost-effective and rapid method suitable for the analysis of pure bulk material or simple formulations where interfering substances are not present. Its simplicity makes it a good choice for high-throughput screening or in-process controls where speed is a priority.
Ultimately, the selection of an analytical method should be based on a thorough evaluation of the sample matrix, the required level of sensitivity and specificity, and the intended purpose of the analysis, all within the framework of regulatory guidelines.[1][3][4]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. scispace.com [scispace.com]
- 7. Journal articles: 'Validation of analytical method' – Grafiati [grafiati.com]
A Comparative Guide to the Biological Effects of 2-Aminobenzothiazole Derivatives: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 2-aminobenzothiazole derivatives, drawing from a range of in vitro and in vivo studies. While specific data for 2-Amino-4-chlorobenzothiazole hydrobromide is limited, this document focuses on the broader class of 2-aminobenzothiazole compounds to offer valuable insights into their therapeutic potential and mechanisms of action. The information is presented to facilitate objective comparison and support further research and development.
Anticancer Activity
2-Aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents, with research highlighting their efficacy in both cell-based assays and animal models.
In Vitro Anticancer Data
The in vitro anticancer activity of various 2-aminobenzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| OMS5 | A549 (Lung) | 22.13 - 61.03 | [1] |
| MCF-7 (Breast) | 22.13 - 61.03 | [1] | |
| OMS14 | A549 (Lung) | 22.13 - 61.03 | [1] |
| MCF-7 (Breast) | 22.13 - 61.03 | [1] | |
| Thiourea Derivative IVe | EAC (Mouse) | 10 - 24 | [2] |
| MCF-7 (Breast) | 15 - 30 | [2] | |
| HeLa (Cervical) | 33 - 48 | [2] | |
| Thiourea Derivative IVf | EAC (Mouse) | 10 - 24 | [2] |
| MCF-7 (Breast) | 15 - 30 | [2] | |
| HeLa (Cervical) | 33 - 48 | [2] | |
| Thiourea Derivative IVh | EAC (Mouse) | 10 - 24 | [2] |
| MCF-7 (Breast) | 15 - 30 | [2] | |
| HeLa (Cervical) | 33 - 48 | [2] | |
| 2-Aminobenzothiazole Derivative Vg | EAC (Mouse) | 10 - 24 | [2] |
| Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 | [3] |
| A549 (Lung) | 9.62 ± 1.14 | [3] | |
| A375 (Melanoma) | 8.07 ± 1.36 | [3] | |
| Compound 20 | HepG2 (Liver) | 9.99 | [3] |
| HCT-116 (Colon) | 7.44 | [3] | |
| MCF-7 (Breast) | 8.27 | [3] | |
| Compound 21 | Various Tumor Cells | 10.34 - 12.14 | [3] |
| Compound 4a | HCT-116 (Colon) | 5.61 | [4] |
| HEPG-2 (Liver) | 7.92 | [4] | |
| MCF-7 (Breast) | 3.84 | [4] | |
| Compound 4e | MCF-7 (Breast) | 6.11 | [4] |
| Compound 8a | MCF-7 (Breast) | 10.86 | [4] |
In Vivo Anticancer Data
In vivo studies using animal models provide crucial information on the systemic efficacy and tolerability of these compounds.
| Compound/Derivative | Animal Model | Tumor Type | Key Findings | Reference |
| 2-(4-amino-3-methylphenyl)benzothiazole | Nude Mice | Human Mammary Carcinoma | Potent growth inhibition against ER+ (MCF-7, BO) and ER- (MT-1, MT-3) tumors. | [5] |
| Compound 41 | Not Specified | Leukemia | Suppressed tumor cell proliferation and decreased tumor burden. | [3] |
Experimental Protocols: Anticancer Studies
In Vitro Cytotoxicity Assay (MTT Assay) [2]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-aminobenzothiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
In Vivo Tumor Xenograft Model [5]
-
Cell Implantation: Human cancer cells (e.g., MCF-7) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are treated with the 2-aminobenzothiazole derivative or a vehicle control via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as histopathology or biomarker assessment, may be performed.
Signaling Pathway: PI3K/Akt Inhibition
Several 2-aminobenzothiazole derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][6] Inhibition of this pathway can lead to decreased cell proliferation, survival, and migration.[6]
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazole derivatives.
Antidiabetic Activity
Certain 2-aminobenzothiazole derivatives have shown promise as antidiabetic agents, primarily through their action as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
In Vitro and In Vivo Antidiabetic Data
In vitro studies typically assess the binding affinity and activation of PPARγ, while in vivo studies in diabetic animal models evaluate the effects on blood glucose and lipid profiles.
| Compound/Derivative | Assay/Model | Key Findings | Reference |
| Isothiourea & Guanidine derivatives | In Silico Docking | High affinity for PPARγ. | [7] |
| Compound 3b & 4y | In Vivo (Diabetic Rat Model) | Reduced blood glucose levels (<200 mg/dL) and improved lipid profile. LD50 > 1750 mg/kg. | [7][8] |
| Guanidine benzothiazoles | In Vivo (Experimental Models) | Antihyperglycemic and hypolipidemic effects. | [9] |
| Compound 8d | In Vivo (Diabetic Rat Model) | Sustained antihyperglycemic effect, improved insulin resistance, and reduced dyslipidemia. LD50 > 1250 mg/kg. | [9][10] |
Experimental Protocols: Antidiabetic Studies
In Vitro PPARγ Transactivation Assay [11]
-
Cell Culture: Cells expressing a PPARγ-responsive reporter gene (e.g., luciferase) are cultured.
-
Compound Treatment: The cells are treated with the test compounds.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).
-
Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control.
In Vivo Diabetic Rat Model [7][8]
-
Induction of Diabetes: Diabetes is induced in rats, for example, by a single low dose of streptozotocin (STZ).[8]
-
Compound Administration: The diabetic rats are treated orally with the 2-aminobenzothiazole derivatives or a reference drug (e.g., pioglitazone) for a specified period (e.g., 4 weeks).[7][8]
-
Blood Glucose Monitoring: Blood glucose levels are monitored regularly.
-
Lipid Profile Analysis: At the end of the study, blood samples are collected to analyze lipid profiles (e.g., cholesterol, triglycerides).
Caption: Workflow for antidiabetic drug discovery with 2-aminobenzothiazole derivatives.
Antibacterial Activity
2-Aminobenzothiazole derivatives have also been investigated for their antibacterial properties, with studies focusing on determining their minimum inhibitory concentrations (MIC) against various bacterial strains.
In Vitro Antibacterial Data
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2d | E. faecalis | 8 | [12] |
| S. aureus | 8 | [12] | |
| Thiazolyl aminobenzothiazole 18 | E. coli | 6 - 8 | [13] |
| P. aeruginosa | 6 - 8 | [13] | |
| Thiazolyl aminobenzothiazole 20 | S. aureus | 6 - 8 | [13] |
| B. subtilis | 6 - 8 | [13] | |
| Compound 1n | C. albicans | 4 | [14] |
| C. tropicalis | 4 | [14] | |
| Compound 1o | C. parapsilosis | 4 | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method [12]
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The 2-aminobenzothiazole derivative is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Other Biological Activities
Derivatives of 2-aminobenzothiazole have been shown to induce the expression of cytochrome P450 enzymes, particularly CYP1A1. This induction is correlated with the antitumor activity of some of these compounds, suggesting a metabolic activation mechanism.[15]
Experimental Protocol: CYP1A1 Induction Assay
Real-Time PCR for CYP1A1 mRNA [15]
-
Cell Treatment: Cancer cell lines are treated with the 2-aminobenzothiazole derivative.
-
RNA Extraction: Total RNA is extracted from the cells.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA.
-
Real-Time PCR: The expression level of CYP1A1 mRNA is quantified using real-time PCR with specific primers.
-
Data Analysis: The fold induction of CYP1A1 mRNA is calculated relative to untreated control cells.
Caption: Experimental workflow for determining CYP1A1 induction.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. facm.ucl.ac.be [facm.ucl.ac.be]
- 15. Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the synthetic efficiency of different routes to 2-Amino-4-chlorobenzothiazole hydrobromide
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established synthetic routes to 2-Amino-4-chlorobenzothiazole hydrobromide, a crucial building block in the pharmaceutical industry. The comparison focuses on synthetic efficiency, supported by experimental data on yield, purity, and reaction conditions.
Comparison of Synthetic Efficiency
The following table summarizes the key quantitative data for two primary synthetic routes to 2-Amino-4-chlorobenzothiazole and its subsequent conversion to the hydrobromide salt.
| Parameter | Route 1: Cyclization of N-2-chlorophenylthiourea | Route 2: Diazotisation of 2-amino-4-chlorobenzothiazole |
| Starting Material | N-2-chlorophenylthiourea | 2-Amino-4-chlorobenzothiazole |
| Key Reagents | Bromine, Glacial Acetic Acid, Ethylene Dichloride | Sodium Nitrite, Concentrated Hydrochloric Acid, Glacial Acetic Acid, Water, Ethylene Dichloride |
| Reported Yield | Not explicitly stated for the hydrobromide salt formation step, but the subsequent diazotisation of the in-situ generated product gives yields of 61-73%.[1] | The overall yield for the two-step process (diazotisation followed by hydrolysis) is reported as 56%.[1] |
| Reported Purity | The subsequent product (4-chloro-2-hydroxybenzothiazole) has a reported purity of 93-95%.[1] | The purity of the intermediate 2-bromo-4-chlorobenzothiazole is not specified, but the final product after hydrolysis has a purity that requires a purification step for commercial production.[1] |
| Reaction Time | The cyclization reaction time is approximately 2.5 hours.[1] | The diazotisation step takes 2 hours for the addition of sodium nitrite, followed by an additional 2 hours of stirring.[1] |
| Key Advantages | Can be performed as a one-pot reaction where the resulting 2-amino-4-chlorobenzothiazole hydrohalide is used directly in the next step without isolation.[1] | A well-established, though potentially lower-yielding, classical method. |
| Key Disadvantages | Requires the synthesis of the N-2-chlorophenylthiourea precursor. | Involves a two-step process with isolation of an intermediate, leading to a lower overall yield.[1] The process was not deemed very satisfactory for commercial production.[1] |
Experimental Protocols
Route 1: Cyclization of N-2-chlorophenylthiourea
This route involves the direct cyclization of N-2-chlorophenylthiourea to form 2-Amino-4-chlorobenzothiazole, which can be directly converted to the hydrobromide salt in the same reaction vessel.
Materials:
-
N-2-chlorophenylthiourea
-
Glacial Acetic Acid
-
Ethylene Dichloride
-
Bromine
Procedure:
-
A slurry of N-2-chlorophenylthiourea (65 g) in a mixture of glacial acetic acid (48 ml) and ethylene dichloride (36 ml) is prepared.
-
This slurry is slowly added to a stirred solution of bromine (61.5 g).
-
The mixture is heated and stirred for 2 hours.
-
The resulting this compound can then be used directly for subsequent reactions, such as diazotisation, without the need for isolation.[1]
Route 2: Synthesis from 2-chlorophenylthiourea in Sulfuric Acid
This method describes the synthesis of 2-amino-4-chlorobenzothiazole, which would then be treated with hydrobromic acid to yield the hydrobromide salt.
Materials:
-
2-chlorophenylthiourea
-
95% Sulfuric Acid
Procedure:
-
100 g (0.53 mol) of 2-chlorophenylthiourea is dissolved in 324 g of 95% sulfuric acid over half an hour at 20-25°C.
-
The mixture is then heated to 70°C.
-
The reaction progress is monitored, and upon completion, the mixture is cooled to 20°C and filtered.
-
The filter residue is washed with acetone and dried to yield the sulfate salt of 2-amino-4-chlorobenzothiazole.
-
To obtain the free base, the residue is treated with a solution of sodium hydroxide at 70°C, filtered, washed with water, and dried. The reported yield for this process is 96.7%.[2]
-
The resulting 2-amino-4-chlorobenzothiazole can then be converted to the hydrobromide salt by treatment with hydrobromic acid.
Logical Workflow for Route Selection
The selection of an optimal synthetic route depends on several factors, including the desired scale, purity requirements, and available starting materials. The following diagram illustrates a logical workflow for making this decision.
Caption: Decision workflow for selecting a synthetic route.
Concluding Remarks
The cyclization of N-2-chlorophenylthiourea (Route 1) appears to be a more efficient and streamlined approach for the synthesis of this compound, particularly when the product is to be used in subsequent reactions without isolation. This one-pot nature can lead to higher overall yields and reduced processing time. Route 2, while effective in producing the free base at high purity, involves an additional step for the formation of the hydrobromide salt and was noted to be less satisfactory for commercial production in the context of its subsequent conversion. The choice of synthesis will ultimately depend on the specific requirements of the research or development project, including cost of starting materials, desired purity, and process scalability.
References
Navigating the Reproducibility of 2-Amino-4-chlorobenzothiazole Hydrobromide in Experimental Research
A Comparative Guide for Researchers
In the landscape of drug discovery and chemical synthesis, the reproducibility of experimental results is paramount. 2-Amino-4-chlorobenzothiazole hydrobromide, a member of the versatile benzothiazole family, serves as a crucial starting material and intermediate in the synthesis of various biologically active compounds. However, the journey from a published protocol to a replicated result can be fraught with challenges, often stemming from the quality and consistency of starting reagents. This guide provides a comparative overview of this compound, highlighting key considerations for its use and potential alternatives to ensure robust and reproducible experimental outcomes.
Understanding the Compound: Physicochemical Properties
A foundational step in ensuring reproducibility is a thorough understanding of the starting material's properties.
| Property | 2-Amino-4-chlorobenzothiazole | This compound |
| CAS Number | 19952-47-7[1] | 27058-83-9[2] |
| Molecular Formula | C₇H₅ClN₂S | C₇H₆BrClN₂S[2] |
| Molecular Weight | 184.65 g/mol | 265.57 g/mol [2] |
| Appearance | Cream-colored crystalline solid[3] | Not explicitly stated, likely a salt |
| Melting Point | 203-205 °C | Not available |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] | Not explicitly stated |
A significant challenge in working with this compound is the lack of comprehensive, publicly available analytical data from some suppliers. For instance, a major chemical supplier, Sigma-Aldrich, explicitly states for its "AldrichCPR" grade of this compound that they do not collect analytical data and the buyer assumes responsibility for confirming product identity and purity[4]. This places a considerable burden on the researcher to independently verify the quality of each batch, a critical step for ensuring experimental reproducibility.
Synthesis and Potential for Variability
The synthesis of 2-aminobenzothiazoles can be achieved through various methods, with the Hugerschoff synthesis being a classic approach. This involves the reaction of an aniline with a thiocyanate in the presence of a halogen.
Variations in reaction conditions, purity of starting materials, and purification methods can lead to inconsistencies in the final product's yield and purity, directly impacting the reproducibility of subsequent experiments.
Comparative Analysis: The Case for a Well-Characterized Alternative
Given the potential for variability with this compound, researchers may consider using a more extensively characterized alternative, such as 2-Amino-6-chlorobenzothiazole. While not a direct functional replacement due to the different substitution pattern, it serves as a good comparative example for which more data is often available.
| Feature | This compound | 2-Amino-6-chlorobenzothiazole (Alternative) |
| Data Availability | Limited public data on purity and analytical specs from some suppliers[4]. | Generally more comprehensive data available from various suppliers. |
| Reported Applications | Primarily as a synthetic intermediate[5]. | Used in the synthesis of compounds with documented antimicrobial and anticancer activities. |
| Potential for Impurities | Uncharacterized impurities can lead to unexpected side reactions or biological effects. | Better characterized impurity profiles allow for more controlled experiments. |
| Impact on Reproducibility | Higher risk of lot-to-lot variability affecting experimental outcomes. | Lower risk due to better quality control and characterization. |
Experimental Protocols for Ensuring Reproducibility
To mitigate reproducibility issues, researchers should implement rigorous quality control and standardized experimental protocols.
Protocol 1: Quality Control of Incoming this compound
-
Visual Inspection: Note the color and consistency of the material.
-
Melting Point Determination: Compare the observed melting point with the literature value for the free base (203-205 °C) after neutralization. A broad melting range can indicate impurities.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: Confirm the chemical structure and identify any organic impurities.
-
FT-IR: Verify the presence of key functional groups.
-
-
Chromatographic Analysis (HPLC/TLC): Assess the purity of the compound and quantify any impurities.
Protocol 2: Standardized Synthesis of a Derivative for Comparative Analysis
This protocol describes the synthesis of a hypothetical Schiff base to compare the reactivity of this compound with an alternative.
-
Reactant Preparation: Accurately weigh 1 mmol of this compound (neutralized to the free base) and 1 mmol of 4-methoxybenzaldehyde.
-
Reaction Setup: Dissolve both reactants in 10 mL of absolute ethanol in a round-bottom flask. Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reaction Execution: Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF).
-
-
Analysis:
-
Determine the yield of the purified product.
-
Characterize the product using NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
-
By repeating this protocol with different batches or suppliers of the starting material, as well as with a well-characterized alternative, researchers can quantitatively assess reproducibility.
Signaling Pathways and Biological Context
2-Aminobenzothiazole derivatives are known to interact with various biological targets. For instance, they have been investigated as inhibitors of enzymes like protein tyrosine kinases and for their antimicrobial properties, which may involve the disruption of microbial signaling pathways. The specific signaling pathways targeted are highly dependent on the final structure of the synthesized derivative. A lack of purity in the this compound starting material could lead to the formation of unintended side products, which might exhibit off-target effects and confound the interpretation of biological data.
Conclusion
While this compound is a valuable reagent, the limited availability of public quality control data from some suppliers necessitates a cautious and diligent approach from researchers. To ensure the reproducibility of experimental results, it is imperative to:
-
Independently verify the purity and identity of the starting material.
-
Employ standardized and well-documented experimental protocols.
-
Consider the use of well-characterized alternatives when possible.
-
Be mindful of the potential for impurities to influence experimental outcomes, particularly in sensitive biological assays.
By adhering to these principles, the scientific community can build a more robust and reliable foundation of knowledge based on reproducible research.
References
Comparative Guide to 2-Amino-4-chlorobenzothiazole Derivatives: A Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Amino-4-chlorobenzothiazole derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information is compiled from various studies to offer insights into how chemical modifications of the 2-amino-4-chlorobenzothiazole scaffold influence its biological activity, primarily in the realms of anticancer and antimicrobial applications.
Core Structure
The fundamental chemical structure of the parent compound discussed in this guide is 2-Amino-4-chlorobenzothiazole. Variations in the substituents at the 2-amino position and other locations on the benzothiazole ring significantly impact the biological efficacy of these derivatives.
Anticancer Activity: A Comparative Analysis
Recent studies have explored the potential of 2-amino-4-chlorobenzothiazole derivatives as anticancer agents. A notable study synthesized a series of novel benzothiazole derivatives and evaluated their in vitro anticancer activity against various cell lines. While a comprehensive SAR study on a series of 2-amino-4-chlorobenzothiazole hydrobromide derivatives remains to be published, the available data on related chloro-substituted benzothiazoles provides valuable insights.
For instance, the substitution at the 2-amino position has been shown to be a critical determinant of cytotoxic activity. The following table summarizes the anticancer activity of a representative 6-chloro-benzothiazole derivative.
Table 1: In Vitro Anticancer Activity of a 6-Chloro-2-aminobenzothiazole Derivative
| Compound ID | Structure | Cell Line | IC50 (µM) |
| B5 | 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | MCF-7 (Breast Cancer) | Data Not Provided |
| A549 (Lung Cancer) | Data Not Provided | ||
| HeLa (Cervical Cancer) | Data Not Provided | ||
| K562 (Leukemia) | Data Not Provided |
Note: While the specific IC50 values for compound B5 were not detailed in the referenced abstract, the study indicates its synthesis and evaluation as a potential anticancer agent. Further investigation of the full-text article is recommended for specific quantitative data.
The synthesis of these compounds often involves the reaction of the parent 2-amino-chlorobenzothiazole with various acyl chlorides or other electrophiles.
Antimicrobial Activity: Structure-Activity Relationship
The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a chlorine atom at the 4-position, combined with various substitutions at the 2-amino group, can modulate the antimicrobial spectrum and potency.
While specific data on a series of this compound derivatives is limited in the public domain, studies on broader classes of substituted 2-aminobenzothiazoles offer valuable SAR insights. For example, the synthesis of thiazolidinone and arylidene derivatives of 2-aminobenzothiazole has been reported, with these compounds exhibiting activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Representative 2-Aminobenzothiazole Derivatives
| Compound Class | Target Organisms | General SAR Observations |
| Thiazolidinone derivatives of 2-aminobenzothiazole | Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Aspergillus niger, Aspergillus flavus, Fusarium oxysporum, Trichoderma viride | The nature of the substituent on the thiazolidinone ring influences the antimicrobial spectrum and potency. |
| Arylidene derivatives of 2-aminobenzothiazole | (Same as above) | The electronic properties and steric bulk of the arylidene moiety are key determinants of activity. |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of SAR studies. Below are generalized protocols for the synthesis and biological evaluation of 2-amino-chlorobenzothiazole derivatives, based on common practices in the field.
General Synthesis of 2-(Acylamino)-chlorobenzothiazole Derivatives
-
To a solution of the appropriate 2-amino-chlorobenzothiazole (1 mmol) in a suitable solvent (e.g., dioxane), triethylamine (1 mL) is added as a base.
-
The corresponding acyl chloride (4 mmol) is then added, and the reaction mixture is refluxed for 3-4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified using an appropriate method, such as column chromatography or recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
A serial dilution of the test compounds is prepared in a 96-well microtiter plate with an appropriate broth medium.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Methodologies and Relationships
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the synthesis of 2-(acylamino)-chlorobenzothiazole derivatives.
Caption: Logical relationship in a structure-activity relationship (SAR) study.
Conclusion and Future Directions
The 2-amino-4-chlorobenzothiazole scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available literature, while not exhaustively focused on the hydrobromide derivatives, clearly indicates that modifications to the 2-amino group and other positions on the benzothiazole ring are key to modulating biological activity.
Future research should focus on systematic SAR studies of 2-amino-4-chlorobenzothiazole derivatives, including their hydrobromide salts, to provide a more comprehensive understanding of their therapeutic potential. Such studies should include a broader range of cancer cell lines and microbial strains, along with detailed mechanistic investigations to elucidate the underlying signaling pathways. This will be instrumental in guiding the rational design of more potent and selective drug candidates.
Safety Operating Guide
Proper Disposal of 2-Amino-4-chlorobenzothiazole Hydrobromide: A Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 2-Amino-4-chlorobenzothiazole hydrobromide is to entrust it to an approved hazardous waste disposal facility. Adherence to federal, state, and local regulations is mandatory. This guide provides detailed procedures for handling and preparing the chemical for disposal, ensuring the safety of laboratory personnel and environmental protection.
Hazard and Safety Summary
This compound presents several health hazards that necessitate careful handling. It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Ingestion is harmful.[3] Therefore, strict adherence to safety protocols is essential during all handling and disposal procedures.
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[3] |
| Skin Irritation | Causes skin irritation.[2] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1][2] |
| Eye Irritation | Causes serious eye irritation.[2][3] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Avoid breathing dust. Use only in a well-ventilated area.[1][4] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye and Face Protection: Chemical safety glasses or goggles are required.[5]
-
Skin Protection: Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin exposure.[1][5]
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be used.[1]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for preparing this compound for collection by a certified hazardous waste disposal service.
-
Segregation and Labeling:
-
Isolate the this compound waste from other chemical waste streams to prevent inadvertent reactions.
-
Ensure the waste container is clearly and accurately labeled with the chemical name, "this compound," and the appropriate hazard symbols (e.g., irritant, harmful).
-
-
Containerization:
-
Use a suitable, sealable container for the waste. The container should be in good condition, compatible with the chemical, and tightly closed to prevent leaks or spills.[1][2]
-
For solid waste, such as contaminated lab supplies (e.g., weighing paper, gloves), double-bagging in heavy-duty plastic bags may be appropriate before placing in the final disposal container.
-
-
Spill Management:
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants.[5]
-
The storage area should be a designated hazardous waste accumulation area, accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal service with an accurate description of the waste, including its chemical name and any known hazards.
-
The final disposal must be carried out at an approved waste disposal plant in accordance with all applicable regulations.[1][2][3]
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-4-chlorobenzothiazole Hydrobromide
This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-4-chlorobenzothiazole hydrobromide, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and minimizing risks.
Chemical and Physical Properties
| Property | Value |
| Appearance | Off-white powder[1] |
| Melting Point | 203-205 °C[1][2] |
| Boiling Point | 344.3±34.0 °C (Predicted)[1] |
| Hazards | Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation, Causes skin irritation[1][2][3][4][5][6][7] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Check glove selection guide for compatibility. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times.[8] A face shield may be required for splash hazards.[8] |
| Skin and Body Protection | Laboratory coat | Fully buttoned. |
| Respiratory Protection | Dust mask or respirator | A NIOSH-approved N95 dust mask or higher is recommended, especially when handling the powder outside of a fume hood.[2] |
Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area. A chemical fume hood is recommended for all operations involving the solid material to minimize inhalation of dust.[1][3][4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering the bench with a disposable absorbent pad.
-
Weighing and Transferring:
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4][7]
-
Keep away from incompatible materials.
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
Large Spills: For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][4][5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4][5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, absorbent pads), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of all waste through your institution's EHS office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[3][4][5]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 2-AMINO-4-CHLOROBENZOTHIAZOLE - Safety Data Sheet [chemicalbook.com]
- 2. 2-Amino-4-chlorobenzothiazole 97 19952-47-7 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. geneseo.edu [geneseo.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. georganics.sk [georganics.sk]
- 8. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
